Diethyl oxalate-13C2
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYACBZDAHNBPPB-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13C](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584418 | |
| Record name | Diethyl (~13~C_2_)ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150992-84-0 | |
| Record name | Diethyl (~13~C_2_)ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150992-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Diethyl Oxalate-¹³C₂: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Diethyl oxalate-¹³C₂, a stable isotope-labeled compound crucial for a variety of research applications. This document details its physicochemical characteristics, provides a representative synthesis protocol, and explores its utility in elucidating metabolic pathways and reaction mechanisms.
Core Chemical and Physical Properties
Diethyl oxalate-¹³C₂ is the isotopically labeled form of diethyl oxalate, where the two carbonyl carbons are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an invaluable tracer in metabolic research and mechanistic studies.[1] The isotopic purity of commercially available Diethyl oxalate-¹³C₂ is typically 99 atom % ¹³C.[1]
Quantitative data for Diethyl oxalate-¹³C₂ and its unlabeled counterpart are summarized in the table below for easy comparison.
| Property | Diethyl Oxalate-¹³C₂ | Diethyl Oxalate (Unlabeled) |
| Molecular Formula | C₄¹³C₂H₁₀O₄[2][3] | C₆H₁₀O₄ |
| Molecular Weight | 148.13 g/mol [1][2][4] | 146.14 g/mol [5] |
| CAS Number | 150992-84-0[1][2][4] | 95-92-1[4] |
| Appearance | Colorless liquid | Colorless oily liquid[6] |
| Boiling Point | 185 °C (lit.) | 185.4 °C[6] |
| Density | 1.091 g/mL at 25 °C | 1.0785 g/cm³[6] |
| Melting Point | Not specified (expected to be similar to unlabeled) | -40.6 °C[6] |
| Flash Point | 75 °C (closed cup) | 75 °C (open cup) |
| Isotopic Purity | 99 atom % ¹³C[1] | Not applicable |
| Mass Shift | M+2 | Not applicable |
| SMILES String | CCO--INVALID-LINK----INVALID-LINK--OCC | CCOC(=O)C(=O)OCC[5] |
| InChI Key | WYACBZDAHNBPPB-MPOCSFTDSA-N | WYACBZDAHNBPPB-UHFFFAOYSA-N[7] |
Chemical Structure and Spectroscopic Analysis
The structure of Diethyl oxalate-¹³C₂ is identical to its unlabeled form, with the exception of the two ¹³C atoms at the carbonyl positions. This isotopic substitution is the basis for its use in spectroscopic techniques for tracing and quantification.
Characterization of Diethyl oxalate-¹³C₂ is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[1]
-
Mass Spectrometry (MS) : Mass spectrometry is a key technique to verify the isotopic purity of Diethyl oxalate-¹³C₂.[1] The molecular ion peak will be observed at m/z = 148, which is two mass units higher than the unlabeled compound (m/z = 146). The fragmentation pattern is expected to be similar to the unlabeled compound, with fragments containing the ¹³C atoms showing a corresponding mass shift.
-
Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy can be used as an orthogonal analytical technique.[1] The stretching frequency of the C=O bonds will be slightly shifted to a lower wavenumber in the ¹³C labeled compound compared to the unlabeled compound due to the heavier isotope.
Experimental Protocols: Synthesis of Diethyl Oxalate-¹³C₂
The most common method for synthesizing Diethyl oxalate-¹³C₂ is the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1]
Objective: To synthesize Diethyl oxalate-¹³C₂ via Fischer esterification of ¹³C₂-oxalic acid and ethanol.
Materials:
-
¹³C₂-Oxalic acid (dihydrate or anhydrous)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
A suitable solvent for azeotropic water removal (e.g., benzene or toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for water removal
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, combine ¹³C₂-oxalic acid, a molar excess of anhydrous ethanol (a 1:4 molar ratio of oxalic acid to ethanol is often used), and the azeotropic solvent (e.g., toluene).[1][6]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.[1]
-
Reaction: Heat the mixture to reflux (typically 68-70 °C if using benzene).[6] The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.[6]
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
-
Purification:
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and GC or HPLC.[1]
Applications in Research and Development
The primary utility of Diethyl oxalate-¹³C₂ lies in its application as an isotopic tracer.[1] The presence of the stable, heavy ¹³C isotope allows researchers to follow the fate of the oxalate moiety through complex chemical and biological systems without the need for radioactive materials.
Elucidation of Metabolic Pathways
Diethyl oxalate-¹³C₂ is instrumental in metabolic studies, particularly for tracing biochemical pathways.[1] By introducing the labeled compound into a biological system, researchers can track its metabolism and identify downstream metabolites using mass spectrometry and NMR. This is crucial for understanding both normal physiological processes and the metabolic dysregulation that occurs in disease states.
For example, ¹³C-labeled oxalate is used to study the kinetics of glyoxylate metabolism.[1] By administering ¹³C₂-oxalate, researchers can quantify its conversion to other metabolites and understand the contribution of different precursors to the oxalate pool.
Caption: Workflow for tracing metabolic pathways using Diethyl Oxalate-¹³C₂.
Investigation of Reaction Mechanisms
In synthetic chemistry, Diethyl oxalate-¹³C₂ serves as a powerful tool for dissecting reaction mechanisms.[1] By tracking the position of the ¹³C label in the products of a reaction, chemists can gain insights into bond-forming and bond-breaking steps, identify intermediates, and validate proposed mechanistic pathways.[1] This is particularly valuable in the study of complex organic reactions, such as carbon-carbon bond formation.[1]
Caption: Logical flow for investigating reaction mechanisms with Diethyl Oxalate-¹³C₂.
Conclusion
Diethyl oxalate-¹³C₂ is a versatile and powerful tool for researchers in chemistry, biochemistry, and drug development. Its well-defined chemical and physical properties, coupled with the precision afforded by its isotopic label, enable detailed investigations into complex biological and chemical systems. The methodologies outlined in this guide provide a framework for its synthesis and application, underscoring its importance in advancing our understanding of metabolic pathways and reaction mechanisms.
References
- 1. Diethyl oxalate-13C2 | 150992-84-0 | Benchchem [benchchem.com]
- 2. This compound | TRC-D444692-100MG | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Diethyl oxalate (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2149-0.5 [isotope.com]
- 5. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 7. Diethyl oxalate(95-92-1) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Oxalate-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Diethyl oxalate-¹³C₂, a stable isotope-labeled compound crucial for various research applications, including metabolic investigations, mechanistic studies, and structural elucidation.[1]
Synthesis of Diethyl Oxalate-¹³C₂
The primary and most common method for synthesizing Diethyl oxalate-¹³C₂ is through the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1][2] This method is favored for its simplicity and the high fidelity of isotope incorporation.[1]
The overall reaction is as follows:
(¹³COOH)₂ + 2 CH₃CH₂OH → (¹³COOCH₂CH₃)₂ + 2 H₂O
An alternative approach involves the transesterification of other ¹³C₂-labeled oxalate esters, such as dimethyl or diisopropyl oxalate, with ethanol.[1]
Synthesis Workflow
The synthesis process can be visualized as a multi-step workflow, from the initial reactants to the final purified product.
Caption: Synthesis workflow for Diethyl oxalate-¹³C₂.
Characterization of Diethyl Oxalate-¹³C₂
Thorough characterization is essential to confirm the successful synthesis, isotopic enrichment, and purity of the final product. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a critical technique to confirm the successful incorporation of the ¹³C isotope at the two carbonyl carbons of the oxalate molecule.[1]
-
Mass Spectrometry (MS) : MS is used to verify the molecular weight and determine the isotopic purity of the compound, which is often greater than 99 atom % ¹³C.[1]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These chromatographic methods are utilized to assess the chemical purity of the synthesized Diethyl oxalate-¹³C₂.[1]
Characterization Workflow
The analytical workflow ensures the identity, isotopic enrichment, and purity of the synthesized compound.
Caption: Characterization workflow for Diethyl oxalate-¹³C₂.
Data Presentation
The following tables summarize the key physicochemical and purity data for Diethyl oxalate-¹³C₂.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 150992-84-0 | [1][3] |
| Molecular Formula | C₄(¹³C)₂H₁₀O₄ | [3] |
| Linear Formula | (CH₃CH₂¹³CO₂)₂ | |
| Molecular Weight | 148.13 g/mol | [1][3] |
| Appearance | Colorless oily liquid | [4] |
| Boiling Point | 185 °C | |
| Density | 1.091 g/mL at 25 °C |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Reference(s) |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | 99% (CP) | |
| Mass Shift | M+2 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of Diethyl oxalate-¹³C₂.
Synthesis Protocol: Acid-Catalyzed Esterification
This protocol is based on the common esterification method.
Materials and Equipment:
-
Anhydrous Oxalic Acid-¹³C₂
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Benzene (for azeotropic distillation, optional)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a water separator (e.g., Dean-Stark apparatus)
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine anhydrous Oxalic Acid-¹³C₂ (1 molar equivalent) and anhydrous ethanol (4 molar equivalents).[1] If using azeotropic removal of water, add benzene.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture.[4]
-
Reaction: Heat the mixture to reflux at approximately 68-80°C.[1][4] If using a water separator, continue the reaction until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If benzene was used, remove it under reduced pressure.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and again with water.[4]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and purify the crude Diethyl oxalate-¹³C₂ by vacuum distillation to obtain the final product.[1][4]
Characterization Protocols
4.2.1. NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analysis: Confirm the presence of signals corresponding to the two enriched carbonyl carbons.
4.2.2. Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Data Acquisition: Analyze the sample using an appropriate mass spectrometry technique (e.g., GC-MS with electron ionization).
-
Analysis: Verify the molecular ion peak corresponding to the ¹³C₂-labeled compound (M+2 compared to the unlabeled analog) and assess the isotopic distribution to confirm high enrichment.
4.2.3. GC/HPLC Analysis:
-
Sample Preparation: Prepare a standard solution of the purified product in a suitable solvent.
-
Method Development: Develop a suitable chromatographic method with an appropriate column and mobile phase (for HPLC) or temperature program (for GC) to achieve good separation.
-
Analysis: Inject the sample and determine the chemical purity by calculating the peak area percentage of the main component.
References
Physical properties of Diethyl oxalate-13C2 (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Diethyl Oxalate-13C2
This guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize isotopically labeled compounds. This document includes tabulated physical data and a detailed experimental protocol for the synthesis of the unlabeled analogous compound, diethyl oxalate.
Core Physical Properties
This compound is the isotopically labeled form of diethyl oxalate, containing two carbon-13 atoms. Its physical properties are nearly identical to its unlabeled counterpart.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of this compound and its unlabeled form for comparative purposes.
| Property | This compound | Unlabeled Diethyl oxalate |
| Boiling Point | 185 °C (lit.)[1] | 185.7 °C[2][3], 186 °C[4] |
| Density | 1.091 g/mL at 25 °C[1] | 1.0785 g/mL at 20 °C[2][3], 1.076 g/mL at 25 °C[5][6] |
| Molecular Weight | 148.13 g/mol [7] | 146.14 g/mol [2] |
| Appearance | Colorless oily liquid[5][8] | Colorless oily liquid[5][8] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided literature, the synthesis of its unlabeled analogue, diethyl oxalate, is well-documented. The following is a representative procedure for its synthesis via esterification.
Synthesis of Diethyl Oxalate
This protocol describes the synthesis of diethyl oxalate from anhydrous oxalic acid and ethanol.
Materials:
-
Anhydrous oxalic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A reaction flask is equipped with a stirrer and a water separator.
-
Anhydrous oxalic acid (0.5 mol), anhydrous ethanol (1.76 mol), benzene (200 ml), and concentrated sulfuric acid (10 ml) are added to the reaction flask.[9]
-
The mixture is heated under stirring to a reflux at 68-70 °C for azeotropic dehydration.[9][10]
-
Once water is no longer being separated, the reaction is considered complete.
-
The excess ethanol and benzene are then removed by evaporation.[9]
-
After cooling, the crude product is washed sequentially with water and a saturated sodium bicarbonate solution, followed by another water wash.[9]
-
The washed product is dried using anhydrous sodium sulfate.[9]
-
The final product, diethyl oxalate, is obtained by atmospheric distillation, collecting the fraction at 182-184 °C.[6][9] An alternative is distillation under reduced pressure to collect the fraction at 103 °C / 6kPa.[5][8][10]
Visualizations
The following diagram illustrates the workflow for the synthesis of diethyl oxalate.
Caption: Workflow for the synthesis of diethyl oxalate.
References
- 1. This compound 13C 99atom 150992-84-0 [sigmaaldrich.com]
- 2. Diethyl Oxalate [drugfuture.com]
- 3. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Diethyl oxalate | 95-92-1 [chemicalbook.com]
- 7. Diethyl oxalate (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Page loading... [wap.guidechem.com]
- 9. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 10. bdmaee.net [bdmaee.net]
An In-depth Technical Guide to Diethyl Oxalate-13C2
CAS Number: 150992-84-0
This technical guide provides a comprehensive overview of Diethyl oxalate-13C2, an isotopically labeled compound crucial for advancements in metabolic research, mechanistic studies, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Introduction
This compound is a stable, isotopically labeled form of diethyl oxalate where the two carbonyl carbons are replaced with the carbon-13 (¹³C) isotope.[1] This specific labeling provides a powerful tool for tracing the metabolic fate of the oxalate moiety and for elucidating complex biochemical pathways and reaction mechanisms.[1] Its primary utility lies in its application as a tracer in metabolic studies, particularly in the investigation of hyperoxaluria, and as a starting material for the synthesis of other ¹³C-labeled molecules.[1]
Chemical and Physical Properties
This compound shares its chemical properties with its unlabeled counterpart but is distinguished by its isotopic enrichment. The key physical and chemical data are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 150992-84-0 | [2][3] |
| Molecular Formula | C₄(¹³C)₂H₁₀O₄ | [3] |
| Molecular Weight | 148.13 g/mol | [2][3] |
| Isotopic Purity | >99 atom % ¹³C | [1][2] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 185 °C (lit.) | [2] |
| Density | 1.091 g/mL at 25 °C | [2] |
| Flash Point | 75 °C (167 °F) - closed cup | [2] |
| Solubility | Miscible with alcohols and ether. Slightly soluble in water. | [5][6] |
| InChI Key | WYACBZDAHNBPPB-MPOCSFTDSA-N | [2] |
| SMILES String | CCO--INVALID-LINK----INVALID-LINK--OCC | [2] |
Synthesis and Characterization
The most common method for synthesizing this compound is through the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1] This process is favored for its high efficiency and the ability to maintain isotopic integrity.[1]
Synthesis Workflow
Experimental Protocol: Synthesis
A representative protocol for the synthesis of this compound is as follows:
-
Reactant Preparation : Commercially available oxalic acid-¹³C₂ dihydrate is used as the starting material.[1] An excess of ethanol is used to drive the reaction towards the formation of the diethyl ester.[1]
-
Reaction Setup : The ¹³C-labeled oxalic acid and ethanol are combined in a reaction vessel. A strong acid, typically sulfuric acid, is added as a catalyst.[1] A common molar ratio of oxalic acid-¹³C₂ to ethanol is 1:4.[1]
-
Esterification : The mixture is heated to a temperature of 60–80°C and refluxed.[1] The reaction progress is monitored until completion.
-
Purification : Upon completion, the crude product is purified. This is typically achieved through vacuum distillation to isolate the this compound from unreacted starting materials and byproducts.[1]
-
Characterization : The final product is characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the incorporation of the ¹³C label at the carbonyl carbons, while Mass Spectrometry (MS) confirms the isotopic purity, which is generally greater than 99%.[1] Chemical purity is assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][7]
Applications in Research and Drug Development
This compound is a versatile tool with significant applications in various scientific fields.
-
Metabolic Pathway Analysis : The primary application is in tracing metabolic pathways.[1] It is particularly valuable in studying disorders of oxalate metabolism, such as Primary Hyperoxaluria (PH), by allowing researchers to track the endogenous production and flux of oxalate.[1]
-
Mechanistic Studies : As an isotopic tracer, it is instrumental in elucidating the mechanisms of chemical reactions.[1] It allows for the precise tracking of carbon atoms, which helps in identifying reaction intermediates and validating proposed pathways, such as in carbon dioxide reduction reactions.[1]
-
Solid-State NMR : It serves as a precursor for preparing ¹³C-enriched materials for detailed solid-state NMR (ssNMR) investigations, providing insights into the structure of oxalate-containing systems.[1]
-
Drug Development : While direct therapeutic applications are not its primary use, it is a critical tool in the research and development of drugs targeting metabolic disorders.[2][7] It aids in understanding the mechanism of diseases and can be used to assess the metabolic effects of potential drug candidates.
Metabolic Studies in Hyperoxaluria
A key application of this compound is in the study of hyperoxaluria, a condition characterized by the overproduction of oxalate. The labeled compound, often administered as ¹³C₂-oxalate, allows for the quantification of metabolic fluxes.[1]
Oxalate Metabolic Pathways
Endogenous oxalate is primarily produced in the liver from glyoxylate and ascorbic acid.[8][9] this compound, after hydrolysis to ¹³C₂-oxalate, allows researchers to trace the contributions of different precursors to the overall oxalate pool.
Quantitative Data from Isotopic Enrichment Studies
Studies using a primed, continuous infusion of ¹³C₂-oxalate have provided valuable quantitative data on the differences in oxalate metabolism between healthy individuals and patients with Primary Hyperoxaluria Type 1 (PH1).[1]
| Analyte (Isotopic Label) | PH Type 1 Patients (n=5) Average Enrichment (TTR%) | Normal Healthy Volunteers (n=5) Average Enrichment (TTR%) |
| 1-¹³C-glycolate | 68.8 | 27.7 |
| 1-¹³C-glyoxylate | 2.3 | 0.4 |
| 1-¹³C-oxalate | 31.1 | 0.4 |
| ¹³C₂-oxalate | 26.1 | 10.8 |
| Data sourced from a study on isotopic enrichments in plasma analytes during steady state.[1] |
Experimental Methodologies
The use of this compound in metabolic research involves specific and detailed experimental protocols to ensure accurate and reproducible results.
General Workflow for in vivo Metabolic Studies
References
- 1. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 2. This compound 13C 99atom 150992-84-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. isotope.com [isotope.com]
- 5. chembk.com [chembk.com]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isotopic Purity of Diethyl Oxalate-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Diethyl oxalate-¹³C₂, a crucial labeled compound in metabolic research, mechanistic studies, and as a synthetic precursor. This document outlines the synthesis, purification, and definitive analytical methods for determining the isotopic enrichment of this compound, presenting data in a clear, accessible format for laboratory professionals.
Quantitative Data Summary
The isotopic and chemical purity of commercially available Diethyl oxalate-¹³C₂ is consistently high, ensuring reliability in experimental applications. The following table summarizes the key quantitative specifications.
| Parameter | Value | Analytical Method |
| Isotopic Purity (¹³C atom %) | 99% | Mass Spectrometry, ¹³C NMR Spectroscopy |
| Chemical Purity | ≥98% | Gas Chromatography (GC), HPLC |
| Molecular Weight | 148.13 g/mol | Mass Spectrometry |
| Mass Shift | M+2 | Mass Spectrometry |
Synthesis and Purification Protocol
The primary route for synthesizing Diethyl oxalate-¹³C₂ is through the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1][2] This method is favored for its efficiency and high fidelity in incorporating the isotopic labels.[1]
Experimental Protocol: Synthesis
Materials:
-
Oxalic acid-¹³C₂ (anhydrous)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Benzene or Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate or Potassium Carbonate
Procedure:
-
To a reaction flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add anhydrous Oxalic acid-¹³C₂ (0.5 mol), anhydrous ethanol (1.76 mol), benzene (200 mL), and concentrated sulfuric acid (10 mL) as a catalyst.[3][4] A molar ratio of 1:4 of oxalic acid to ethanol is often employed to drive the reaction towards ester formation.[5]
-
Heat the mixture to reflux at approximately 68-70°C with vigorous stirring.[3][4] Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.[1][3]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst, followed by washing with water.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate or potassium carbonate and filter.[3][4]
-
Remove the benzene or toluene solvent by distillation.
-
The crude Diethyl oxalate-¹³C₂ is then purified by vacuum distillation.[1][5] Collect the fraction at approximately 103°C/6kPa.[1][3]
The following diagram illustrates the workflow for the synthesis and purification of Diethyl oxalate-¹³C₂.
Analytical Protocols for Isotopic Purity Determination
The isotopic enrichment of Diethyl oxalate-¹³C₂ is primarily determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
¹³C NMR Spectroscopy
Quantitative ¹³C NMR is a powerful non-destructive technique to confirm the incorporation of the ¹³C label and to determine the isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of Diethyl oxalate-¹³C₂ in a deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters:
-
Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.
-
Employ a pulse angle of 90°.
-
Set a long relaxation delay (d1) of at least five times the T₁ of the slowest relaxing carbon nucleus of interest. For quaternary carbons, this can be several seconds. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten T₁ times, allowing for a shorter relaxation delay and faster acquisition.
-
-
Data Processing:
-
Apply an appropriate line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
-
Analysis:
-
Integrate the signal corresponding to the carbonyl carbons of Diethyl oxalate-¹³C₂.
-
Compare the integral of the ¹³C-enriched signal to that of a known internal standard or to the signal of the naturally abundant ¹³C in the ethyl groups to calculate the isotopic enrichment.
-
Mass Spectrometry
High-resolution mass spectrometry provides a precise determination of the isotopic distribution and, consequently, the isotopic purity.
Experimental Protocol:
-
Sample Preparation: Dissolve the Diethyl oxalate-¹³C₂ sample in a suitable solvent for the chosen ionization method.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to resolve the different isotopologues.
-
Data Acquisition:
-
Acquire the mass spectrum of the sample, ensuring sufficient resolution to distinguish between the M, M+1, and M+2 peaks.
-
-
Data Analysis:
-
Identify the molecular ion cluster for Diethyl oxalate. The unlabeled compound will have its monoisotopic peak at a specific m/z (M). The doubly labeled compound will have its most abundant peak at M+2.
-
Measure the intensities of the M, M+1, and M+2 peaks.
-
Correct the observed intensities for the natural abundance of ¹³C and other isotopes in the unlabeled portion of the molecule.
-
The isotopic purity is calculated from the ratio of the corrected intensity of the M+2 peak to the sum of the corrected intensities of all relevant isotopic peaks.
-
The logical workflow for determining the isotopic purity of Diethyl oxalate-¹³C₂ is depicted below.
References
- 1. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Diethyl Oxalate-13C2: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications and methodologies associated with Diethyl oxalate-13C2, a stable isotope-labeled compound crucial for advancements in metabolic research and materials science. This document provides a comprehensive overview of its commercial suppliers, key properties, and detailed experimental protocols for its use in solid-state Nuclear Magnetic Resonance (NMR) and as a tracer in metabolic pathway analysis.
Commercial Availability and Properties
This compound is a specialized chemical available from a select number of commercial suppliers. Its utility in research is primarily due to the presence of two carbon-13 isotopes, which serve as a spectroscopic and metabolic tracer. Below is a summary of the key quantitative data from various suppliers.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity (atom % 13C) | Chemical Purity |
| Sigma-Aldrich | 150992-84-0 | 148.13 | 99% | 99% (CP) |
| Cambridge Isotope Laboratories, Inc. | 150992-84-0 | 148.13 | 99% | 98% |
| Clearsynth | 150992-84-0 | - | - | - |
| Benchchem | 150992-84-0 | 148.13 | - | - |
| LGC Standards | 150992-84-0 | 148.06 | - | - |
Core Applications of this compound
The unique isotopic labeling of this compound makes it an invaluable tool in two primary areas of scientific investigation:
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: It serves as a precursor for the synthesis of 13C-enriched materials.[1] This enrichment allows for detailed structural and dynamic studies of these materials using ssNMR, which would be otherwise challenging with natural abundance samples.[1]
-
Metabolic Pathway Tracing: As an isotopically labeled derivative of diethyl oxalate, it is a crucial starting material in organic synthesis to introduce 13C labels into target molecules.[1] This enables researchers to track the metabolism of these molecules in biological systems, providing insights into biochemical pathways and disease mechanisms, such as primary hyperoxalurias.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Synthesis of 13C-Enriched Calcium Oxalate Monohydrate (13C-COM) for Solid-State NMR Analysis
This protocol is adapted from a study on the investigation of oxalate binding modes in biominerals.
Objective: To synthesize 13C-labeled calcium oxalate monohydrate (13C-COM) for analysis by solid-state NMR.
Materials:
-
This compound (99 atom % 13C)
-
Sodium ethoxide (NaOEt, >95%)
-
HPLC grade water
-
1 M Hydrochloric acid (HCl)
-
Calcium chloride dihydrate (CaCl2·2H2O, 99%)
Methodology:
-
Saponification of this compound:
-
In a milling jar, combine this compound (1.0 equivalent) and sodium ethoxide.
-
Perform ball-milling for a specified duration (e.g., minutes) at a set frequency (e.g., 25 Hz) to facilitate the saponification reaction, yielding 13C-labeled sodium oxalate (Na2[13C2]O4).
-
Recover the resulting solution and wash the milling jar with HPLC grade water to ensure complete transfer of the product.
-
-
Neutralization and Concentration Adjustment:
-
Adjust the pH of the sodium oxalate solution to 6.5–7.0 using 1 M HCl.
-
Adjust the final volume of the solution to achieve a concentration of approximately 0.1 M.
-
-
Precipitation of 13C-COM:
-
Prepare a separate ~0.1 M aqueous solution of CaCl2.
-
Simultaneously add the equimolar solutions of sodium oxalate and calcium chloride dropwise into a flask containing a small amount of HPLC grade water under magnetic stirring, using a syringe pump at a controlled rate (e.g., 0.25 mL/min).
-
A white precipitate of calcium oxalate will form instantaneously.
-
Continue stirring the reaction mixture for approximately 1 hour.
-
-
Isolation and Purification of 13C-COM:
-
Filter the white solid and dry it under vacuum at room temperature for about 18 hours.
-
The initial product may be a mixture of calcium oxalate monohydrate (COM) and dihydrate (COD).
-
To obtain phase-pure COM, soak the solid in a small amount of HPLC grade water for 72 hours at room temperature.
-
Centrifuge to remove excess water and dry the solid under vacuum.
-
Repeat the soaking and drying cycles if necessary until the dihydrate phase is no longer detectable by analytical techniques such as powder X-ray diffraction (pXRD) or Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy.
-
Workflow for 13C-COM Synthesis and Analysis
Caption: Workflow for the synthesis of 13C-COM and subsequent solid-state NMR analysis.
Solid-State NMR Spectroscopy of 13C-COM
Objective: To characterize the structure and bonding of 13C-COM using solid-state NMR.
Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
Experimental Parameters:
-
1D 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR:
-
A 1H excitation pulse of a specific duration (e.g., 3 μs) is used.
-
This is followed by a ramped contact pulse for cross-polarization (e.g., 1.5 ms).
-
-
2D Homonuclear 13C refocused INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) with z-filter:
-
The same cross-polarization conditions as the 1D experiment can be used.
-
Specific 13C π/2 and π pulse lengths are applied (e.g., 4 and 8 μs, respectively).
-
These experiments provide detailed information about the carbon-carbon connectivities and the local chemical environment of the carbon atoms within the oxalate molecule in the solid state.
General Protocol for Metabolic Tracing Studies
Objective: To trace the metabolic fate of a 13C-labeled molecule derived from this compound in a biological system.
Methodology:
-
Synthesis of 13C-labeled Target Molecule:
-
Utilize this compound as a starting material in a suitable organic synthesis route to produce the desired 13C-labeled molecule for the metabolic study.
-
-
Introduction of the Tracer:
-
Introduce the 13C-labeled molecule to the biological system of interest (e.g., cell culture, animal model). The administration route and dosage will depend on the specific experimental design.
-
-
Sample Collection:
-
Collect biological samples (e.g., cells, tissues, biofluids) at various time points after the administration of the tracer.
-
-
Metabolite Extraction:
-
Perform a metabolite extraction from the collected samples using appropriate protocols to isolate the metabolites of interest.
-
-
Analysis of Isotopic Enrichment:
-
Analyze the extracted metabolites using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
The mass spectra will show a shift in the mass-to-charge ratio (m/z) for metabolites that have incorporated the 13C label, allowing for the quantification of isotopic enrichment.
-
-
Data Analysis and Pathway Elucidation:
-
Analyze the isotopic labeling patterns in different metabolites to reconstruct the metabolic pathways and determine the flux through these pathways.
-
Logical Flow for a Metabolic Tracing Experiment
Caption: Logical workflow of a typical metabolic tracing experiment using a 13C-labeled compound.
Conclusion
This compound is a powerful and versatile tool for researchers in both the physical and life sciences. Its commercial availability, coupled with well-defined experimental protocols, enables detailed investigations into material structures and complex biological pathways. The ability to selectively introduce a stable isotope label provides a level of analytical detail that is often unattainable with other methods, making this compound a key enabling technology for cutting-edge scientific discovery.
References
An In-depth Technical Guide to Diethyl Oxalate-13C2
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of Diethyl Oxalate-13C2, an isotopically labeled compound crucial for a range of research and development applications. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical characteristics, offers explicit experimental protocols, and illustrates key processes through clear diagrams.
Core Molecular and Physical Properties
This compound is the isotopically labeled form of diethyl oxalate, where the two carbonyl carbons are replaced with the carbon-13 isotope. This labeling provides a distinct mass signature, making it an invaluable tracer in various analytical and metabolic studies.
Quantitative Data Summary
The key physicochemical properties of this compound and its unlabeled counterpart are summarized below for direct comparison.
| Property | This compound | Diethyl Oxalate (Unlabeled) |
| Molecular Formula | C₄¹³C₂H₁₀O₄[1][2] | C₆H₁₀O₄[3][4][5][6] |
| Molecular Weight | 148.13 g/mol [1][7][8] | 146.14 g/mol [3][6][9] |
| CAS Number | 150992-84-0[1][7] | 95-92-1[6][10] |
| Appearance | Colorless oily liquid[3][11] | Colorless oily liquid[3][4][11] |
| Boiling Point | 185 °C (lit.)[8] | 185.7 °C[9][12] |
| Melting Point | Not specified | -40.6 °C[3][9] |
| Density | 1.091 g/mL at 25 °C[8] | 1.076 g/mL at 25 °C[3] |
| Refractive Index | Not specified | n20/D 1.410 (lit.)[3] |
| Isotopic Purity | >99 atom % ¹³C[7][8] | Not applicable |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are foundational for researchers utilizing this compound.
Synthesis of this compound
The primary method for synthesizing this compound is through the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[7] This method is favored for its efficiency and high fidelity in isotopic incorporation.
Objective: To synthesize this compound with high isotopic and chemical purity.
Materials:
-
Oxalic acid-¹³C₂
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Benzene or Toluene (for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a Dean-Stark apparatus or similar water separator, combine oxalic acid-¹³C₂ and anhydrous ethanol. A molar ratio of 1:4 (oxalic acid to ethanol) is recommended to drive the reaction equilibrium towards the product.[7]
-
Solvent and Catalyst Addition: Add benzene or toluene to the flask to facilitate azeotropic removal of water produced during the reaction.[11][13] Carefully add a catalytic amount of concentrated sulfuric acid.
-
Esterification Reaction: Heat the mixture to reflux (approximately 68-70 °C with benzene) with continuous stirring.[11] Water will be collected in the separator, providing a visual indicator of the reaction's progress. Continue the reflux until no more water is collected.
-
Solvent Removal: Once the reaction is complete, arrange the apparatus for distillation to recover the benzene/toluene and excess ethanol.[11]
-
Work-up: After cooling the reaction mixture, wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash again with water.
-
Drying and Purification: Dry the resulting crude ester over anhydrous sodium sulfate.[11] Purify the final product by distillation under reduced pressure to obtain pure this compound.[11]
Characterization and Quality Control
To ensure the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the successful incorporation of the carbon-13 isotopes at the two carbonyl positions.[7]
-
Mass Spectrometry (MS): MS analysis is critical for verifying the molecular weight of the labeled compound (148.13 g/mol ) and determining its isotopic purity, which should typically exceed 99%.[7]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These chromatographic methods are utilized to assess the chemical purity of the final product by separating it from any unreacted starting materials or byproducts.[7]
Diagrams and Workflows
Visual representations of the synthesis and analytical workflows provide a clear overview of the key processes.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for product characterization.
Applications in Research and Development
The unique properties of this compound make it an essential tool in several advanced scientific fields:
-
Metabolic Studies: It serves as a tracer to follow the metabolic fate of oxalate and related two-carbon units within biological systems.[7]
-
Reaction Mechanism Elucidation: The isotopic label allows chemists to track the transformation of the oxalate moiety through complex reaction pathways, providing insight into intermediate structures and bond formations.[7]
-
Quantitative Analysis: It is used as an internal standard in mass spectrometry-based assays for the precise quantification of unlabeled oxalate in clinical and environmental samples.[14]
-
Advanced Spectroscopy: The compound is a precursor for specialized applications, including hyperpolarized ¹³C NMR and Oxygen-17 Solid-State NMR (¹⁷O ssNMR), enabling novel investigations into molecular structure and dynamics.[7]
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. chembk.com [chembk.com]
- 4. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 8. 草酸二乙酯-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 9. Diethyl Oxalate [drugfuture.com]
- 10. Diethyl oxalate (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 12. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Insights into Diethyl Oxalate-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Diethyl oxalate-13C2, a stable isotope-labeled compound crucial for a variety of research applications. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and illustrates its utility in metabolic studies and as a synthetic precursor.
Introduction
This compound (CAS No. 150992-84-0) is an isotopically labeled form of diethyl oxalate where the two carbonyl carbons are replaced with the carbon-13 isotope.[1][2][3] This enrichment provides a powerful tool for tracing the metabolic fate of the oxalate moiety and for elucidating reaction mechanisms.[1] With a molecular weight of 148.13 g/mol and an isotopic purity typically exceeding 99 atom % 13C, it serves as a high-fidelity tracer in complex biological and chemical systems.[1][2][3] Its primary applications are in metabolic research, particularly in studies of glyoxylate metabolism, and as a starting material for the synthesis of other 13C-labeled compounds.[1]
Spectroscopic Data
The characterization of this compound relies heavily on NMR and MS to confirm the incorporation and purity of the 13C isotopes.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the successful incorporation of the 13C label at the carbonyl positions.
¹H NMR Data (Predicted)
The ¹H NMR spectrum of this compound is expected to be very similar to that of its unlabeled counterpart, as the 13C labeling of the carbonyl carbons does not directly involve protons. The spectrum will show a triplet and a quartet corresponding to the ethyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₃ |
| ~4.4 | Quartet | 2H | -O-CH₂- |
¹³C NMR Data
The ¹³C NMR spectrum is the definitive method for confirming the isotopic labeling. A strong signal corresponding to the two labeled carbonyl carbons will be observed.
| Chemical Shift (δ) ppm | Assignment |
| ~162 | ¹³C=O |
| ~63 | -O-CH₂- |
| ~14 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the isotopic purity and molecular weight of this compound. The molecular ion peak will be shifted by +2 mass units compared to the unlabeled compound.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 103 | Moderate | [M - OCH₂CH₃]⁺ |
| 75 | Moderate | [COOCH₂CH₃]⁺ |
| 29 | High | [CH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies are critical for obtaining high-quality spectroscopic data.
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 13C-labeled oxalic acid with ethanol.[1]
Materials:
-
¹³C₂-Oxalic acid
-
Anhydrous ethanol
-
Sulfuric acid (catalyst)
-
Toluene
Procedure:
-
Combine ¹³C₂-oxalic acid and a molar excess of anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add toluene to aid in the azeotropic removal of water.
-
Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress.[1]
-
Upon completion, neutralize the acid catalyst.
-
Remove the solvent and excess ethanol under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[1]
NMR Data Acquisition
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Sequence: Standard single-pulse
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Pulse Sequence: Proton-decoupled single-pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 or more, depending on concentration
Mass Spectrometry Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 20-200
Applications and Workflows
This compound is a versatile tool in scientific research, primarily used as a tracer for metabolic pathways and as a building block in chemical synthesis.
Metabolic Tracing Workflow
The use of this compound in metabolic studies allows researchers to follow the path of the oxalate molecule through various biochemical reactions.
Caption: Workflow for metabolic tracing using this compound.
Synthetic Application Workflow
This compound is also a valuable precursor for the synthesis of other isotopically labeled molecules, such as labeled biominerals for solid-state NMR studies.[1]
Caption: Synthesis of labeled biominerals from this compound.
References
An In-depth Technical Guide on the Solubility of Diethyl Oxalate-¹³C₂ in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl Oxalate-¹³C₂, a crucial isotopically labeled compound in various research and development applications. This document outlines its solubility in common organic solvents, details the experimental protocols for its synthesis, and presents a visual workflow for its production and purification.
Core Concepts: Solubility and Applications
Data Presentation: Solubility in Organic Solvents
Based on available data for diethyl oxalate, the ¹³C₂-labeled compound is anticipated to exhibit high solubility in a range of common organic solvents. The term "miscible" indicates that it can be mixed in all proportions without separation.
| Organic Solvent | Qualitative Solubility |
| Ethanol | Miscible[2][3][4] |
| Diethyl Ether | Miscible[2][3][4] |
| Acetone | Miscible[2][3][5] |
| Ethyl Acetate | Miscible[2][3] |
| Other Common Organic Solvents | Miscible[2][4][5] |
| Water | Sparingly soluble, undergoes gradual decomposition[2][5][6][7] |
Experimental Protocols: Synthesis of Diethyl Oxalate-¹³C₂
The synthesis of Diethyl Oxalate-¹³C₂ is achieved through the esterification of ¹³C₂-labeled oxalic acid with ethanol. The following protocol is adapted from established methods for the synthesis of unlabeled diethyl oxalate.
Materials:
-
Oxalic acid-¹³C₂
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Benzene or Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or potassium carbonate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a Dean-Stark apparatus or similar water separator, combine anhydrous oxalic acid-¹³C₂, a molar excess of anhydrous ethanol, and a suitable solvent for azeotropic water removal like benzene or toluene.[6][8]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[6][8]
-
Esterification: Heat the mixture to reflux (approximately 68-70°C if using benzene). The water produced during the esterification reaction will be removed azeotropically and collected in the water separator. The reaction is considered complete when no more water is collected.[3][6][8]
-
Workup: After cooling the reaction mixture, wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst. A final wash with water is then performed.[6][8]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or potassium carbonate and then filter.[6][8]
-
Purification: Remove the solvent (benzene/toluene) and excess ethanol by distillation. The crude Diethyl Oxalate-¹³C₂ is then purified by vacuum distillation.[1][8] The final product is typically collected at a specific temperature and pressure range (e.g., 103°C/6 kPa).[1]
Mandatory Visualization: Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Diethyl Oxalate-¹³C₂.
References
- 1. Diethyl oxalate-13C2 | 150992-84-0 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 7. Diethyl Oxalate [drugfuture.com]
- 8. Cas 95-92-1,Diethyl oxalate | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols: Use of Diethyl Oxalate-13C2 in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1] Diethyl oxalate-13C2 is a stable isotope-labeled compound used as a tracer to investigate various metabolic processes, particularly those involving glyoxylate and oxalate.[1] Its enrichment with two carbon-13 atoms provides a distinct mass shift that allows for sensitive and specific tracking using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] These application notes provide detailed protocols for the use of this compound in metabolic pathway analysis, with a focus on in vitro cell culture experiments and in vivo studies, as well as the subsequent analysis of labeled metabolites.
Applications
The primary applications of this compound in metabolic research include:
-
Tracing Glyoxylate and Oxalate Metabolism: this compound serves as a precursor to 13C2-oxalate, enabling researchers to trace its metabolic fate. This is particularly relevant in studying the pathophysiology of diseases like Primary Hyperoxaluria (PH), a group of genetic disorders characterized by the overproduction of oxalate.[1]
-
Investigating Oxalate Absorption: By administering a known amount of 13C-labeled oxalate, researchers can quantify its absorption in the gastrointestinal tract and its subsequent excretion in urine. This is crucial for understanding the contribution of dietary oxalate to conditions like kidney stone formation.
-
Metabolic Flux Analysis (MFA): The incorporation of 13C from this compound into downstream metabolites can be measured to calculate the rates (fluxes) of specific metabolic reactions. This provides a quantitative understanding of cellular metabolism under different physiological or pathological conditions.[3][4]
-
Studying Oxalate-Induced Cellular Signaling: Oxalate has been shown to induce various cellular signaling pathways, often involving reactive oxygen species (ROS), p38 mitogen-activated protein kinase (MAPK), and inflammatory responses.[5][6] this compound can be used to confirm the uptake and metabolism of oxalate in cells while investigating these signaling events.
Experimental Protocols
Protocol 1: In Vitro 13C-Labeling of Cultured Cells
This protocol describes the general procedure for labeling adherent cells with this compound to trace its incorporation into intracellular metabolites.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured adherent cells (e.g., hepatocytes, renal epithelial cells)
-
6-well plates
-
Ice-cold 0.9% NaCl solution
-
-80°C freezer
-
Ice-cold 80% methanol[7]
-
Cell scraper[8]
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired final concentration in the cell culture medium and the tolerance of the cells to DMSO. A typical stock concentration might be 100 mM.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow the cells to adhere and grow overnight.
-
-
Labeling:
-
Remove the existing culture medium.
-
Add fresh culture medium containing the desired final concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. A starting point could be in the range of 10-100 µM for 24-48 hours.
-
Incubate the cells under their normal growth conditions.
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well.[7]
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]
-
Vortex the tubes for 1 minute and place them on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Store the metabolite extracts at -80°C until analysis.
-
Protocol 2: In Vivo Stable Isotope Infusion
This protocol provides a general overview of an in vivo study using a primed, continuous intravenous infusion of 13C2-oxalate. This method is often used to determine the endogenous production rate of oxalate.
Materials:
-
Sterile 13C2-sodium oxalate
-
Sterile 0.9% saline solution
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (e.g., heparinized)
-
Urine collection containers
-
Centrifuge
Procedure:
-
Subject Preparation:
-
Subjects are typically fasted overnight before the infusion.[9]
-
Two intravenous catheters are placed, one for the infusion and one for blood sampling.
-
-
Tracer Infusion:
-
Sample Collection:
-
Blood and urine samples are collected at baseline (before the infusion) and at regular intervals throughout the infusion period.[9]
-
Plasma is separated from blood samples by centrifugation.
-
All samples are stored at -80°C until analysis.
-
Protocol 3: Sample Preparation and Analysis by GC-MS
This protocol outlines the derivatization and analysis of 13C-oxalate from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extracts or plasma/urine samples
-
Internal standard (e.g., unlabeled oxalic acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[10]
-
Acetonitrile
-
GC-MS system
Procedure:
-
Sample Preparation and Derivatization:
-
Acidify the sample with HCl.
-
Extract oxalate with ethyl acetate.[11]
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Add MTBSTFA in acetonitrile to the dried residue.[10]
-
Incubate the mixture at a specific temperature and time (e.g., 80°C for 30 minutes) to form the tert-butyldimethylsilyl (TBDMS) derivative of oxalate.[11]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Parameters (example):
-
Column: A suitable capillary column, such as a VF-17ms (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 55°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 300°C) at a specific rate (e.g., 10°C/min).
-
-
MS Parameters (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the specific mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (M+2) oxalate derivatives.
-
-
Protocol 4: Sample Analysis by NMR Spectroscopy
This protocol provides a general guideline for the analysis of 13C-oxalate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Dried metabolite extracts
-
Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable volume of deuterated solvent containing a known concentration of an internal standard.
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire 1D 13C NMR spectra.
-
NMR Parameters (example):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D 13C pulse sequence with proton decoupling (e.g., zgdc30).[12]
-
Acquisition Parameters: Optimize parameters such as the acquisition time (AQ) and relaxation delay (D1) to ensure quantitative measurements.[12]
-
The chemical shift of the 13C-labeled oxalate will be distinct from other metabolites, allowing for its identification and quantification.
-
-
Data Presentation
Quantitative data from this compound tracer experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of Oxalate and Related Metabolites in Plasma
| Analyte | Isotopic Label | Condition 1 (e.g., Healthy Control) - Average Enrichment (TTR%) | Condition 2 (e.g., Patient Group) - Average Enrichment (TTR%) | Reference |
| Glycolate | 1-13C | 27.7 | 68.8 | [1] |
| Glyoxylate | 1-13C | 0.4 | 2.3 | [1] |
| Oxalate | 1-13C | 0.4 | 31.1 | [1] |
| Oxalate | 13C2 | 10.8 | 26.1 | [1] |
TTR: Tracer-to-Tracee Ratio
Table 2: Metabolic Flux Rates Determined by 13C-MFA
| Metabolic Reaction | Flux Rate (nmol/10^6 cells/hr) - Control | Flux Rate (nmol/10^6 cells/hr) - Treatment | p-value | Reference |
| Glycolate to Glyoxylate | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Study] |
| Glyoxylate to Oxalate | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Study] |
| Glyoxylate to Glycine | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Study] |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Visualizations
Metabolic and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 3. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 4. d-nb.info [d-nb.info]
- 5. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxalate upregulates expression of IL-2Rβ and activates IL-2R signaling in HK-2 cells, a line of human renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Endogenous Oxalate Synthesis and Urinary Oxalate Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Diethyl Oxalate-13C2 in 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl oxalate-13C2 is a stable isotope-labeled compound where the two carbonyl carbons are replaced with the 13C isotope. This isotopic enrichment makes it a powerful tool for various applications in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary utility lies in its application as a tracer in metabolic studies, for investigating reaction mechanisms, and in the structural elucidation of molecules.[1] The 13C labeling provides a specific probe for tracking the fate of the oxalate moiety in biological and chemical systems with high sensitivity and specificity.[1] These application notes provide a comprehensive protocol for the use of this compound in 13C NMR spectroscopy, covering sample preparation, data acquisition, and processing for quantitative analysis.
Key Applications
-
Metabolic Pathway Analysis: Tracing the incorporation of the 13C label into various metabolites to elucidate biochemical pathways.
-
Reaction Mechanism Studies: Following the transformation of the oxalate group in chemical reactions to identify intermediates and determine reaction pathways.
-
Quantitative NMR (qNMR): Using the well-defined 13C signals as an internal standard for the quantification of other compounds.
-
Structural Elucidation: Introducing a readily identifiable NMR-active nucleus to aid in the determination of molecular structures.
-
Hyperpolarization Studies: Utilizing the unique spin system for signal enhancement techniques like hyperpolarization to boost NMR sensitivity.
Data Presentation
For quantitative analysis, the following parameters are crucial and should be carefully determined and reported.
| Parameter | Typical Value/Range | Notes |
| Chemical Shift (δ) | ||
| 13C=O | ~160 - 165 ppm | Dependent on solvent and concentration. |
| -CH2- | ~60 - 65 ppm | |
| -CH3 | ~10 - 15 ppm | |
| Longitudinal Relaxation Time (T1) | ||
| 13C=O | 10 - 20 s | Can be significantly longer for quaternary carbons. |
| 1J(13C-13C) Coupling Constant | ~35 - 45 Hz | For the adjacent 13C-labeled carbonyl carbons. |
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative 13C NMR
This protocol outlines the steps for preparing a sample of this compound for quantitative 13C NMR analysis.
Materials:
-
This compound (isotopic purity >99%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6; DMSO-d6)
-
High-quality 5 mm NMR tubes
-
Internal Standard (e.g., Tetramethylsilane - TMS)
-
Paramagnetic Relaxation Agent (optional, e.g., Chromium(III) acetylacetonate - Cr(acac)3)
-
Glass Pasteur pipette and glass wool or a syringe with a filter
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound in a clean, dry vial. For quantitative analysis, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d is a common choice for diethyl oxalate.
-
Dissolution: Vortex the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but ensure the solvent does not evaporate.
-
Addition of Internal Standard: If an internal standard is required for chemical shift referencing, add a small amount of TMS (typically a few microliters) to the solution.
-
Use of Relaxation Agent (Optional): To reduce the long T1 relaxation times of the carbonyl carbons and shorten the overall experiment time, a paramagnetic relaxation agent like Cr(acac)3 can be added.[2] A typical concentration is 5-10 mM. However, be aware that this will broaden the NMR signals.
-
Filtering: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter.
-
Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Quantitative 13C NMR Data Acquisition
This protocol provides a general procedure for acquiring a quantitative 13C NMR spectrum on a Bruker spectrometer.
Spectrometer Setup:
-
Ensure the spectrometer is properly tuned and shimmed for the sample. For quantitative results, good shimming is essential. It is advisable to turn off sample spinning to avoid spinning sidebands.[3]
Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig | Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration. |
| Pulse Angle | 90° | To ensure maximum signal for each scan. |
| Spectral Width (SW) | 0 - 200 ppm | To cover the entire range of expected 13C chemical shifts. |
| Acquisition Time (AQ) | 1 - 2 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | ≥ 5 x T1 (~50-100 s) | Crucial for quantitation. Must be at least five times the longest T1 of the carbons of interest to allow for full relaxation.[4] |
| Number of Scans (NS) | 128 - 1024 (or more) | Depends on the sample concentration and desired signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Acquisition Steps (Bruker TopSpin):
-
Load the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Set up the experiment with the parameters listed in the table above. The command zgig selects the inverse-gated decoupling pulse sequence.
-
Set the number of scans (ns).
-
Set the relaxation delay (d1). This is the most critical parameter for quantitative accuracy.
-
Start the acquisition by typing zg.
-
The experiment time will be determined by (AQ + d1) * NS.
Protocol 3: 13C NMR Data Processing and Analysis
This protocol describes the steps for processing the acquired FID to obtain a quantitative 13C NMR spectrum.
Processing Steps (MestreNova or similar software):
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-3 Hz to improve the signal-to-noise ratio. Then, perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing can be used as a starting point, but manual fine-tuning is often necessary for high accuracy.
-
Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fit) to ensure the baseline is flat. This is critical for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0 ppm or the solvent peak to its known chemical shift.
-
Integration: Integrate the signals of interest. For this compound, you will integrate the carbonyl carbon signal. Ensure the integration limits are wide enough to encompass the entire peak, including any satellite peaks from 13C-13C coupling if not fully resolved. Use consistent integration regions for all peaks being compared.
-
Analysis: The integral value is directly proportional to the number of 13C nuclei. This can be used to determine the relative concentration of the labeled compound or to quantify other substances if a known amount of this compound was used as an internal standard.
Mandatory Visualizations
Caption: Workflow for quantitative 13C NMR using this compound.
Caption: General workflow for a 13C tracer experiment using this compound.
References
- 1. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 2. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vivo and in vitro Labeling with Diethyl Oxalate-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl oxalate-13C2 is a stable isotope-labeled compound utilized as a powerful tool in metabolic research and as a precursor in chemical synthesis. Its enrichment with two carbon-13 atoms provides a distinct mass shift, enabling the precise tracing of the oxalate moiety through biological systems and chemical reactions. These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro settings, primarily focusing on its role in tracing oxalate and glyoxylate metabolism. Additionally, a protocol for its use as a labeled precursor in organic synthesis is outlined.
The primary application of this compound is in the investigation of metabolic pathways, particularly those relevant to diseases such as primary hyperoxaluria, a group of genetic disorders characterized by the overproduction of oxalate, leading to kidney stones and renal failure. By tracing the metabolic fate of the 13C2-oxalate, researchers can gain insights into the kinetics of glyoxylate metabolism and assess intestinal oxalate absorption.[1] In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex 13C-labeled molecules, which are invaluable for mechanistic studies and as internal standards in quantitative mass spectrometry.[1]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Formula | C4(13C)2H10O4 | [2] |
| Molecular Weight | 148.13 g/mol | [2][3] |
| Isotopic Purity | ≥99 atom % 13C | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 185 °C | [3] |
| Density | 1.091 g/mL at 25 °C | [3] |
| Storage | Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. |
I. In Vivo Application: Oral Oxalate Absorption Studies
This protocol describes a method for determining the fractional absorption of dietary oxalate in human subjects or animal models using an oral dose of [13C2]oxalate, derived from the hydrolysis of this compound.
Experimental Workflow: Oral Oxalate Absorption Study
Caption: Workflow for an in vivo oral oxalate absorption study.
Protocol: Oral [13C2]Oxalate Absorption Test
1. Preparation of [13C2]Oxalate Tracer:
-
Hydrolysis of this compound: this compound must first be hydrolyzed to sodium [13C2]oxalate. A detailed synthesis protocol should be followed, typically involving reaction with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution, followed by purification and verification of the product.
-
Encapsulation: A precise amount of the resulting sodium [13C2]oxalate powder is encapsulated for oral administration. The exact amount will depend on the study design and the sensitivity of the analytical instrumentation.
2. Subject Preparation and Tracer Administration:
-
Subjects should undergo an overnight fast to ensure an empty stomach, which standardizes the conditions for absorption.[1]
-
The capsule containing the known amount of sodium [13C2]oxalate is ingested with a standardized volume of water.
3. Sample Collection:
-
Urine is collected for a 24-hour period following the administration of the tracer.[1] It is crucial to collect all urine during this period to accurately determine the total amount of excreted labeled oxalate.
4. Sample Preparation for Analysis:
-
An internal standard (e.g., a known amount of unlabeled oxalic acid) is added to a measured aliquot of the 24-hour urine collection.
-
The sample is then processed, which may include acidification and extraction of the oxalate.
-
Derivatization is often required for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
5. Analysis by GC-MS/MS:
-
The derivatized sample is injected into a GC-MS/MS system.
-
The instrument is configured to monitor the specific mass-to-charge (m/z) transitions for both the labeled ([13C2]oxalate) and unlabeled ([12C2]oxalate) species.[4]
-
The quantities of both isotopes are determined by comparing their peak areas to that of the internal standard.
6. Data Analysis:
-
The fractional absorption of oxalate is calculated as the percentage of the administered [13C2]oxalate dose that is recovered in the 24-hour urine collection.
Quantitative Data: Oxalate Absorption
| Parameter | Value | Reference |
| Normal Intestinal Oxalate Absorption | 5-15% of ingested load | [1] |
| GC-MS/MS Linearity (Tracer-to-Tracee Ratio) | R² = 0.9999 | [4] |
II. In Vitro Application: Metabolic Tracing in Cell Culture
This generalized protocol outlines a method for using this compound to trace oxalate metabolism in cultured cells. This can be adapted for various cell types, including hepatocytes or kidney cells, to study the pathways of oxalate production and degradation.
Experimental Workflow: In Vitro Metabolic Tracing
Caption: Workflow for in vitro metabolic tracing with this compound.
Protocol: Cell Labeling and Metabolite Extraction
1. Cell Culture and Labeling:
-
Plate cells and grow them to the desired confluency in standard culture medium.
-
Prepare the labeling medium by supplementing the base medium with this compound. The final concentration should be optimized for the specific cell line and experimental goals, but a starting point could be in the low millimolar range.
-
Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for a time course determined by the expected rate of metabolism. This could range from minutes to hours.
2. Cell Harvesting and Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.[5]
-
Quench metabolism and extract the intracellular metabolites. A common method is to add a cold solvent mixture, such as 80% methanol, to the culture plate and incubate at -80°C for at least 15 minutes.[6]
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the cell debris and proteins.
-
Collect the supernatant containing the metabolites.
3. Sample Analysis:
-
The metabolite extract can be analyzed by liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
LC-MS Analysis: Use a method optimized for the separation and detection of organic acids. The mass spectrometer will be set to detect the mass isotopologues of oxalate and its downstream metabolites (e.g., glyoxylate, glycolate).
-
NMR Analysis: For NMR, the sample may need to be dried and reconstituted in a deuterated solvent. 13C NMR or 1H-13C heteronuclear correlation spectroscopy can be used to identify and quantify the labeled metabolites.[7][8][9][10][11]
4. Data Analysis:
-
Calculate the fractional enrichment of 13C in the target metabolites by comparing the peak intensities of the labeled and unlabeled species.
III. Application in Chemical Synthesis: Preparation of 13C-Labeled Compounds
This compound can be used as a starting material to introduce a two-carbon labeled unit into a variety of organic molecules. The following is a general protocol for a Claisen condensation reaction to form a 13C-labeled β-keto ester.
Reaction Scheme: Claisen Condensation
Caption: Generalized Claisen condensation using this compound.
Protocol: Synthesis of a 13C-Labeled β-Keto Ester
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol).
-
Cool the flask in an ice bath.
2. Addition of Reactants:
-
To the stirred base solution, add a solution of the starting ketone or ester in the anhydrous solvent dropwise from the dropping funnel.
-
Following this, add a solution of this compound in the same solvent dropwise. The molar ratio of the reactants should be carefully controlled.
3. Reaction and Work-up:
-
Allow the reaction to stir at room temperature for a specified period (e.g., several hours to overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute acid (e.g., HCl) until the solution is neutral.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Purification and Characterization:
-
Purify the crude product by column chromatography or distillation.
-
Characterize the final 13C-labeled β-keto ester by NMR (1H and 13C) and mass spectrometry to confirm its structure and isotopic enrichment.
Conclusion
This compound is a valuable tool for researchers in the fields of metabolic disease and chemical synthesis. The protocols provided here offer a framework for its application in in vivo and in vitro labeling studies to investigate oxalate metabolism, as well as for the synthesis of 13C-labeled molecules. Careful optimization of these protocols for specific experimental systems will enable the generation of high-quality data to advance our understanding of metabolic pathways and reaction mechanisms.
References
- 1. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 草酸二乙酯-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 4. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
Application Notes and Protocols for Studying Reaction Mechanisms with Diethyl Oxalate-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Diethyl oxalate-¹³C₂ as a powerful isotopic labeling tool for the detailed investigation of reaction mechanisms. The protocols and data presented herein are designed to assist researchers in designing and executing experiments to trace reaction pathways, identify intermediates, and elucidate complex chemical transformations.
Application Notes
Introduction to Diethyl Oxalate-¹³C₂ as a Mechanistic Probe
Diethyl oxalate-¹³C₂ is a stable isotope-labeled compound where both carbonyl carbons are replaced with the carbon-13 isotope. This isotopic enrichment makes it an invaluable tracer for studying a variety of chemical reactions.[1] The ¹³C label serves as a spectroscopic marker that can be readily detected and quantified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This allows for the precise tracking of the carbon atoms from diethyl oxalate as they are incorporated into products, intermediates, and byproducts of a reaction.
The primary application of Diethyl oxalate-¹³C₂ lies in its ability to provide unambiguous evidence for proposed reaction mechanisms. By following the path of the ¹³C label, researchers can confirm bond formations and cleavages, identify the origin of specific carbon atoms in a molecule, and distinguish between different possible reaction pathways.
Key Applications in Mechanistic Studies
-
Elucidation of Condensation Reactions: Diethyl oxalate-¹³C₂ is particularly well-suited for studying condensation reactions, such as the Claisen and Dieckmann condensations, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.[2] Labeling studies can confirm the nucleophilic attack of an enolate on the carbonyl carbons of diethyl oxalate and trace the incorporation of the ¹³C₂ unit into the resulting β-keto ester or cyclic β-keto ester products.
-
Investigating Catalytic Cycles: In transition metal-catalyzed reactions, Diethyl oxalate-¹³C₂ can be employed to probe the catalytic cycle. By analyzing the isotopic distribution in the products and intermediates, researchers can gain insights into ligand exchange processes, oxidative addition, reductive elimination, and other elementary steps of the catalytic mechanism.
-
Studying Decarboxylation and Related Rearrangements: The fate of the carbonyl carbons in reactions involving decarboxylation can be unequivocally determined using Diethyl oxalate-¹³C₂. This is crucial for understanding rearrangement reactions where the carbon skeleton of a molecule is altered.
-
Metabolic Pathway Tracing: In the context of biochemistry and drug development, Diethyl oxalate-¹³C₂ can be used to trace the metabolic fate of oxalate and related dicarboxylic acids in biological systems.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,3-¹³C₂-2,4-dioxo-4-phenylbutanoate via Claisen Condensation
This protocol describes the Claisen condensation reaction between acetophenone and Diethyl oxalate-¹³C₂ to synthesize ethyl 2,3-¹³C₂-2,4-dioxo-4-phenylbutanoate. The ¹³C labels will be incorporated into the β-dicarbonyl moiety of the product, allowing for mechanistic investigation.
Materials:
-
Diethyl oxalate-¹³C₂ (99 atom % ¹³C)
-
Acetophenone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Preparation: In the reaction flask, dissolve 2.3 g (33.8 mmol) of sodium ethoxide in 50 mL of anhydrous ethanol with stirring.
-
Addition of Reactants: A solution of 4.0 g (33.3 mmol) of acetophenone and 5.0 g (34.2 mmol) of Diethyl oxalate-¹³C₂ in 25 mL of anhydrous ethanol is prepared and added dropwise to the sodium ethoxide solution over 30 minutes at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours and then gently refluxed for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into a mixture of 100 mL of ice-water and 10 mL of 1 M HCl. The aqueous layer is extracted three times with 50 mL portions of diethyl ether. The combined organic extracts are washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: The purified ethyl 2,3-¹³C₂-2,4-dioxo-4-phenylbutanoate is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and the incorporation of the ¹³C labels.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and analysis of ¹³C-labeled β-keto ester.
Protocol 2: Quantitative ¹³C NMR Analysis for Mechanistic Elucidation
This protocol outlines the procedure for acquiring and analyzing quantitative ¹³C NMR spectra to determine the extent and position of ¹³C labeling in the product from Protocol 1.
Materials:
-
Purified ethyl 2,3-¹³C₂-2,4-dioxo-4-phenylbutanoate
-
CDCl₃
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in CDCl₃ at a concentration suitable for ¹³C NMR spectroscopy (typically 10-50 mg/mL).
-
NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
For quantitative analysis, acquire a ¹³C NMR spectrum with inverse-gated proton decoupling. This pulse sequence minimizes the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest to ensure full relaxation between scans.
-
-
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a small line broadening factor).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled carbonyl carbons and other relevant carbon signals in the molecule.
-
Calculate the relative integral values to determine the enrichment at specific positions.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the ¹³C NMR analysis of the product from Protocol 1.
| Carbon Atom | Chemical Shift (δ, ppm) | Relative Integral (Normalized) | Isotopic Enrichment (%) |
| C=O (keto) | 192.5 | 1.00 | 99 |
| C=O (ester) | 165.0 | 0.99 | 99 |
| CH₂ (ester) | 61.5 | 1.02 | Natural Abundance (1.1) |
| CH₃ (ester) | 14.2 | 1.01 | Natural Abundance (1.1) |
| Aromatic C | 128.0 - 134.0 | - | Natural Abundance (1.1) |
Visualization of Reaction Mechanism
The following diagram illustrates the mechanism of the Claisen condensation between acetophenone and Diethyl oxalate-¹³C₂, highlighting the path of the ¹³C labels.
Caption: Mechanism of the Claisen condensation showing ¹³C label transfer.
References
Application Notes and Protocols: Diethyl Oxalate-13C2 in Hyperpolarized Magnetic Resonance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized magnetic resonance (MR) is a rapidly advancing imaging modality that enables real-time, non-invasive monitoring of metabolic pathways in vivo. By increasing the nuclear spin polarization of 13C-labeled substrates by several orders of magnitude, this technique overcomes the inherent low sensitivity of conventional MR spectroscopy and imaging. Diethyl oxalate-13C2 has emerged as a promising agent in this field, primarily due to its potential for hyperpolarization via Signal Amplification By Reversible Exchange (SABRE), a technique that offers a cost-effective and rapid alternative to the more established dissolution Dynamic Nuclear Polarization (d-DNP).
This document provides an overview of the current applications, experimental protocols, and available data for the use of this compound and its parent compound, oxalate, in hyperpolarized MR studies. While direct in vivo applications of hyperpolarized this compound are still in early stages of exploration, the principles and data derived from oxalate hyperpolarization provide a strong foundation for future research.
Principle of Hyperpolarization with this compound
The hyperpolarization of this compound is primarily achieved through the SABRE technique. This method utilizes a polarization transfer catalyst, typically an iridium complex, to transfer the spin order from parahydrogen (a nuclear spin isomer of H2) to the target 13C nuclei.
Esterification of oxalic acid to diethyl oxalate is a key strategy to facilitate the reversible binding of the molecule to the SABRE catalyst, a prerequisite for efficient polarization transfer. This approach circumvents the pH sensitivity observed with the hyperpolarization of oxalate itself, where the mono-protonated form is preferentially polarized at a specific pH.[1]
Quantitative Data
The efficiency of SABRE hyperpolarization of oxalate is highly dependent on the pH of the solution, with the optimal polarization achieved for the mono-protonated form. The following table summarizes the 13C signal enhancement of oxalates at different pH values.
| pH | 13C Chemical Shift (δ) (ppm) | Enhancement Factor (over thermal equilibrium at 9.4 T) | Net 13C Polarization (%) |
| 1.8 | ~162 | - | - |
| 2.8 | ~162 | - | up to 0.33 |
| >2.8 | - | Markedly lower | - |
| 6.0 | - | Undetectable | - |
| Data adapted from studies on sodium oxalate hyperpolarization.[1][2] |
One study demonstrated a signal-to-noise ratio of approximately 1200 in a single scan for hyperpolarized ethyl-d5-13C2-oxalate, highlighting the significant signal enhancement achievable.[2]
Experimental Protocols
While detailed, validated protocols for the routine use of hyperpolarized this compound in preclinical or clinical settings are not yet widely established, the following sections provide a generalized methodology based on available literature for SABRE hyperpolarization.
Protocol 1: SABRE Hyperpolarization of this compound
1. Materials and Reagents:
-
This compound (99 atom % 13C)
-
SABRE catalyst (e.g., [Ir(IMes)(COD)Cl] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, COD = 1,5-cyclooctadiene))
-
Co-ligand (e.g., 3,3-dimethyl-1-butyne or other suitable ligand)
-
Solvent (e.g., methanol-d4, ethanol-d6)
-
Parahydrogen gas (at least 50% para-state enrichment)
-
High-pressure NMR tube
-
NMR spectrometer equipped for 13C detection
2. Preparation of the SABRE Precursor Solution:
-
In a glovebox or under an inert atmosphere, dissolve the SABRE catalyst and co-ligand in the chosen deuterated solvent in a vial. The optimal catalyst-to-substrate and catalyst-to-co-ligand ratios need to be empirically determined but typically range from 1:5 to 1:20.
-
Add this compound to the solution. The final concentration of the substrate is typically in the range of 10-50 mM.
-
Transfer the solution to a high-pressure NMR tube.
3. Hyperpolarization Procedure:
-
Connect the NMR tube to a parahydrogen supply line.
-
Pressurize the tube with parahydrogen gas to the desired pressure (e.g., 4-10 bar).[2]
-
Shake the NMR tube vigorously for a specific duration (e.g., 10-30 seconds) to facilitate the dissolution of parahydrogen and its interaction with the catalyst and substrate.
-
Rapidly transfer the NMR tube to the NMR spectrometer.
4. NMR Data Acquisition:
-
Acquire a single-scan 13C NMR spectrum using a small flip angle pulse (e.g., 10-30°) to minimize the consumption of the hyperpolarized magnetization.
-
The hyperpolarized 13C signal of this compound is expected to be significantly enhanced compared to its thermal equilibrium signal.
Visualizations
Signaling Pathways and Experimental Workflows
Applications and Future Directions
The primary application of hyperpolarized this compound is anticipated to be in the field of metabolic imaging. As a precursor to oxalate, it may serve as a tool to investigate pathways related to oxalate metabolism, which is implicated in conditions such as primary hyperoxaluria and kidney stone formation.
Furthermore, this compound can serve as a versatile starting material for the synthesis of other 13C-labeled metabolic probes.[3] Its two labeled carbonyl groups offer synthetic handles for the introduction of hyperpolarized reporters into a variety of molecules, expanding the library of available tracers for hyperpolarized MR.
Future research will need to focus on:
-
Optimization of Hyperpolarization: Establishing robust and reproducible protocols for the high-level hyperpolarization of this compound using both SABRE and d-DNP techniques.
-
In Vitro and In Vivo Studies: Investigating the metabolic fate of hyperpolarized this compound in cell cultures, perfused organs, and animal models to identify and validate its utility as a metabolic tracer.
-
Development of Novel Probes: Utilizing this compound as a platform for the synthesis of new hyperpolarized probes targeting specific metabolic pathways.
Conclusion
This compound represents a promising, yet underexplored, substrate for hyperpolarized magnetic resonance studies. The ability to hyperpolarize this molecule via the SABRE technique opens up new avenues for metabolic research. While direct applications are still emerging, the foundational work on oxalate hyperpolarization provides a clear path forward for the development and application of this and related compounds in preclinical and potentially clinical metabolic imaging. Further research is warranted to fully unlock the potential of hyperpolarized this compound in advancing our understanding of metabolism in health and disease.
References
- 1. Tuning of pH enables carbon-13 hyperpolarization of oxalates by SABRE - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Synthesis of 13C– Labeled Imaging Probes for Metabolic MRI Studies Using Hyperpolarization | NIH Research Festival [researchfestival.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing with Diethyl Oxalate-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and fluxes in biological systems. Diethyl oxalate-13C2 is a stable isotope-labeled compound that serves as an effective tracer for studying oxalate metabolism and related pathways. Once introduced into a biological system, it is hydrolyzed to 13C2-labeled oxalate, allowing for the sensitive and specific tracking of the labeled carbon atoms through various metabolic processes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
These application notes provide a comprehensive guide to designing and conducting stable isotope tracing experiments using this compound, including detailed protocols for cell culture labeling, sample preparation, and mass spectrometry analysis.
Key Applications
-
Metabolic Investigations: Tracing the incorporation of 13C-labeled oxalate into downstream metabolites to elucidate metabolic pathways.[1]
-
Reaction Mechanism Studies: Investigating the step-by-step progression of chemical and biochemical reactions involving oxalate.[1]
-
Structural Elucidation: Utilizing advanced spectroscopic methods like NMR and mass spectrometry to determine the structure of molecules incorporating the 13C label.[1]
-
Disease Research: Studying disorders of oxalate metabolism, such as primary hyperoxaluria, by tracking the fate of labeled oxalate precursors.
Metabolic Pathway of Oxalate
Endogenous oxalate is primarily produced in the liver as a metabolic end-product. The main precursors are glyoxylate and ascorbic acid. Glyoxylate can be formed from the metabolism of hydroxyproline and is a key node in oxalate synthesis. This compound, after hydrolysis to oxalate-13C2, enters this metabolic network, and the labeled carbons can be traced through various enzymatic reactions.
Experimental Design and Protocols
A typical workflow for a stable isotope tracing experiment with this compound involves cell culture and labeling, followed by metabolite extraction and analysis by mass spectrometry.
Protocol 1: In Vitro Cell Labeling with this compound
This protocol details the steps for labeling cultured mammalian cells with this compound to trace its incorporation into cellular metabolites.
Materials:
-
This compound (99 atom % 13C)
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Cell scraper
Procedure:
-
Cell Seeding:
-
Seed approximately 200,000 to 500,000 cells per well in 6-well plates.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing basal medium (e.g., glucose-free DMEM) with the desired concentration of this compound. A starting concentration range of 10-100 µM is recommended, but should be optimized for the specific cell line and experimental goals.
-
The medium should be supplemented with 10% dialyzed FBS to minimize the background of unlabeled oxalate and its precursors.
-
-
Cell Labeling:
-
After overnight incubation, aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. The incubation time should be optimized and can range from a few hours to 24 hours, depending on the metabolic pathway of interest.
-
-
Metabolite Extraction:
-
After the labeling period, place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.
-
Use a cell scraper to detach the cells and ensure they are suspended in the methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for 20 minutes.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until analysis.
-
Table 1: Recommended Cell Seeding Densities and Labeling Conditions
| Parameter | Recommendation | Notes |
| Cell Line | HepG2, HEK293, or other relevant line | Optimization for your cell line is crucial. |
| Seeding Density | 2 x 10^5 - 5 x 10^5 cells/well (6-well plate) | Aim for 70-80% confluency at the time of labeling. |
| Tracer | This compound | 99 atom % 13C |
| Tracer Concentration | 10 - 100 µM | Optimize based on cell tolerance and desired labeling efficiency. |
| Labeling Medium | Basal medium + 10% dFBS | Use of dialyzed FBS is recommended to reduce unlabeled precursors.[2] |
| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to determine optimal labeling duration. |
| Extraction Solvent | 80% Methanol (pre-chilled to -80°C) | Ensures rapid quenching of metabolism.[2] |
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the preparation of extracted metabolites for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify 13C-labeled oxalate and other metabolites.
Materials:
-
Dried metabolite extracts
-
13C2-labeled oxalic acid (as an internal standard)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anion exchange or HILIC HPLC column
-
LC-MS/MS system (e.g., Q-Exactive or triple quadrupole)
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC method (e.g., 50:50 acetonitrile:water).
-
Spike the samples with a known concentration of 13C2-labeled oxalic acid as an internal standard for accurate quantification.[3][4][5]
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using an appropriate HPLC column (anion exchange is often suitable for organic acids like oxalate).
-
The mass spectrometer should be operated in negative ion mode with electrospray ionization (ESI).
-
Monitor for the specific mass-to-charge ratios (m/z) of unlabeled oxalate (m/z 89) and 13C2-labeled oxalate (m/z 91).
-
Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for targeted analysis.
-
Table 2: Suggested LC-MS/MS Parameters for Oxalate Detection
| Parameter | Setting | Notes |
| Ionization Mode | Negative ESI | Oxalate readily forms a negative ion. |
| Scan Type | SIM or PRM | For targeted quantification of specific isotopologues. |
| m/z for Unlabeled Oxalate (M0) | 89.02 | [M-H]- |
| m/z for 13C2-Oxalate (M+2) | 91.03 | [M-H]- |
| Internal Standard | 13C2-Oxalic Acid | For accurate quantification.[3][4][5] |
| Collision Energy (for MS/MS) | Optimize for your instrument | To generate characteristic fragment ions. |
| Quantitation Range | 0.500–50.0 μg/ml (5.55–555 μmol/l) | Based on a validated assay for plasma oxalate.[3][4][5] |
Data Analysis and Interpretation
The data from the LC-MS/MS analysis will consist of peak areas or intensities for the different isotopologues of oxalate and other metabolites of interest.
-
Isotopologue Distribution: Determine the relative abundance of each isotopologue (M0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw isotopologue distribution for the natural abundance of 13C and other isotopes.
-
Fractional Enrichment: Calculate the fractional enrichment of the 13C label in the metabolite pool.
-
Metabolic Flux Analysis: For more advanced studies, the fractional enrichment data can be used in metabolic flux models to quantify the rates of metabolic pathways.
By following these protocols and guidelines, researchers can effectively utilize this compound as a stable isotope tracer to gain valuable insights into oxalate metabolism and its role in health and disease.
References
- 1. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 2. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 3. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Common side reactions with Diethyl oxalate-13C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl oxalate-13C2. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues to be aware of when working with this compound?
A1: this compound is susceptible to hydrolysis and transesterification, which can impact experimental outcomes. It is stable under ordinary conditions of use and storage but can slowly decompose in the presence of water[1]. It is also incompatible with strong oxidizers, acids, bases, and reducing agents[1].
Q2: How can I minimize the hydrolysis of this compound in my experiments?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. This compound is insoluble in water and slowly decomposes in it[1].
Q3: My reaction is showing unexpected byproducts. Could transesterification be the cause?
A3: Yes, if your reaction mixture contains other alcohols, transesterification is a likely side reaction. Diethyl oxalate can react with other alcohols, especially in the presence of acid or base catalysts, to form different oxalate esters[2][3][4]. This can lead to a mixture of products and complicate the analysis of your ¹³C-labeled target molecule.
Q4: How can I confirm the isotopic purity of my this compound before use?
A4: The isotopic purity of this compound is typically confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR will show enrichment at the carbonyl carbons, while MS can verify the isotopic enrichment of over 99%[5].
Troubleshooting Guides
Issue 1: Poor yield of the desired ¹³C-labeled product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. | Increased yield of the desired product and reduction of oxalic acid-13C2 byproduct. |
| Transesterification with solvent or other reagents | If the solvent is an alcohol, consider switching to a non-alcoholic, aprotic solvent. If other reagents contain hydroxyl groups, they may need to be protected prior to the reaction. | A cleaner reaction profile with fewer ester-related byproducts. |
| Incomplete reaction | Increase reaction time or temperature according to a carefully monitored experimental protocol. Ensure efficient mixing. | Higher conversion of starting materials to the desired product. |
Issue 2: Inconsistent or unexpected isotopic labeling patterns in the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Scrambling of ¹³C labels | This is less common for this compound under standard conditions but could occur at high temperatures or under harsh reaction conditions. Optimize reaction conditions to be as mild as possible. | Preservation of the ¹³C labels at the intended positions in the final molecule. |
| Contamination with unlabeled Diethyl oxalate | Verify the isotopic purity of the starting material using MS and NMR. | Confidence that the observed labeling pattern originates from the intended ¹³C source. |
Experimental Protocols
Protocol 1: General Procedure for Esterification using this compound
This protocol outlines a general method for the acylation of a substrate (R-OH) using this compound.
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents:
-
Substrate (R-OH): 1 equivalent
-
This compound: 1.2 equivalents
-
Anhydrous non-protic solvent (e.g., Dichloromethane, THF): to achieve a 0.1 M concentration of the substrate.
-
Coupling agent (e.g., DCC or EDC): 1.5 equivalents
-
Catalyst (e.g., DMAP): 0.1 equivalents
-
-
Procedure: a. Dissolve the substrate (R-OH) and this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere. b. Add the catalyst (DMAP) to the mixture. c. Cool the reaction mixture to 0°C in an ice bath. d. Slowly add the coupling agent (DCC or EDC) to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). g. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product using column chromatography.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for troubleshooting transesterification.
References
- 1. DIETHYL OXALATE [www2.atmos.umd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 150992-84-0 | Benchchem [benchchem.com]
Technical Support Center: Purification of Diethyl Oxalate-13C2 Reaction Products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Diethyl oxalate-13C2 and its reaction products. Given that this compound is an isotopically labeled compound, these protocols are designed to maximize purity and yield, which is crucial for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
A1: Common impurities depend on the specific reaction but often include unreacted starting materials such as 13C-labeled oxalic acid and ethanol, residual acid catalyst (e.g., sulfuric acid), water, and byproducts from side reactions.[1][2] Solvents used in the reaction or workup, like toluene or benzene, may also be present.[3]
Q2: How does the 13C labeling affect the choice of purification technique?
A2: The isotopic labeling does not significantly alter the chemical properties of diethyl oxalate.[4] Therefore, standard purification techniques for unlabeled diethyl oxalate are applicable. However, given the higher cost of isotopically labeled materials, techniques that minimize product loss, such as optimized distillation or chromatography, are preferred.
Q3: What are the key physical properties of Diethyl Oxalate relevant to its purification?
A3: Understanding the physical properties of diethyl oxalate is essential for selecting and optimizing purification methods. Key data is summarized in the table below.
| Property | Value |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol (unlabeled)[5] |
| Molecular Weight (13C2) | 148.13 g/mol [6] |
| Appearance | Colorless oily liquid with an aromatic odor[1] |
| Boiling Point | 185.4 °C (at atmospheric pressure)[1] |
| Boiling Point (vacuum) | 103 °C at 6 kPa[7] |
| Melting Point | -40.6 °C[1] |
| Density | 1.0785 g/cm³ (at 20 °C)[1] |
| Solubility | Miscible with ethanol, ether, acetone, and other common organic solvents. Slightly soluble in water and slowly decomposes in it.[1] |
Q4: Can this compound be purified by recrystallization?
A4: Due to its low melting point (-40.6 °C), recrystallization is generally not a practical method for purifying diethyl oxalate itself.[1] However, if the reaction product derived from this compound is a solid, recrystallization can be a very effective purification technique.
Troubleshooting Guides
Issue 1: Removing Unreacted Oxalic Acid-13C2 and Acid Catalyst
Symptoms:
-
The purified product is acidic.
-
Low yield due to product hydrolysis during workup.[8]
Solution: Liquid-Liquid Extraction
A common and effective method to remove acidic impurities is to wash the crude product with a basic solution.[1][3]
Experimental Protocol: Acid-Base Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent in which diethyl oxalate is soluble, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[1][3] Add the bicarbonate solution slowly to control the release of CO2 gas from the neutralization reaction.
-
Gently swirl the funnel and vent frequently to release the pressure.
-
Separate the aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution, followed by a wash with deionized water to remove any remaining salts.[1]
-
Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude, neutralized product.
Issue 2: Separating this compound from Other Organic Impurities and Solvents
Symptoms:
-
Contamination with starting materials or byproducts with similar polarities.
-
Presence of high-boiling point solvents.
Solution 1: Distillation
Distillation is a highly effective method for purifying liquid products like diethyl oxalate, especially for removing non-volatile impurities and solvents with significantly different boiling points.[1][7]
Experimental Protocol: Vacuum Distillation
-
Set up a distillation apparatus suitable for vacuum distillation.
-
Place the crude diethyl oxalate in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 6 kPa).[7]
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 103 °C at 6 kPa).[7]
-
It is advisable to collect a forerun fraction to remove any low-boiling impurities and a final fraction to ensure the purity of the main product.
Solution 2: Column Chromatography
For complex mixtures where distillation is not effective, column chromatography provides a high degree of separation.[9][10]
Experimental Protocol: Silica Gel Column Chromatography
-
Select an appropriate eluent system: The choice of solvent system is critical for good separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[11] The optimal ratio can be determined beforehand using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired product.[12]
-
Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then add a layer of sand on top to protect the silica surface.[12]
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.[11]
-
Elute the column: Add the eluent to the top of the column and apply gentle pressure to start the flow. Collect fractions as the solvent moves through the column.[11]
-
Analyze the fractions: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 2. Sciencemadness Discussion Board - Dimethyl oxalate synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Cas 95-92-1,Diethyl oxalate | lookchem [lookchem.com]
- 4. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 5. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
- 8. Diethyl oxalate | 95-92-1 | Benchchem [benchchem.com]
- 9. Separation of Diethyl oxalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. [Determination of dimethyl oxalate and diethyl oxalate in workplace air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. columbia.edu [columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming poor solubility of Diethyl oxalate-13C2 in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of Diethyl oxalate-13C2 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: Diethyl oxalate, and by extension its isotopic variant this compound, has low solubility in water.[1] It is often described as slightly soluble or sparingly soluble, particularly in cold water.[2][3][4] While solubility may slightly increase in hot water, the compound is prone to decomposition.[2][5] It is, however, miscible with many common organic solvents, including ethanol, ether, and acetone.[3][6]
Q2: I've added this compound to my aqueous buffer, but it's not dissolving or has formed an oily layer. Why is this happening?
A2: This is the expected behavior due to the compound's low aqueous solubility. Diethyl oxalate is a nonpolar organic ester, making it hydrophobic. When introduced into a polar solvent like water, it tends to phase-separate rather than dissolve, leading to an oily layer or solid precipitate. The compound is also slightly denser than water and may sink.[3][5]
Q3: Are there other stability concerns besides solubility when working with this compound in aqueous solutions?
A3: Yes, a critical concern is hydrolysis. In the presence of water, Diethyl oxalate gradually decomposes into oxalic acid and ethanol.[2][3][7] This reaction is influenced by pH and temperature. The hydrolysis process is reported to be slow, with one study indicating it takes approximately 100 hours to complete at ambient conditions.[2][8] This instability means that even if you achieve dissolution, the parent compound's concentration may decrease over time, impacting experimental accuracy.
Troubleshooting Guide: Overcoming Poor Solubility
This section provides systematic approaches to address solubility challenges during your experiments.
Problem: this compound precipitates or fails to dissolve in an aqueous medium.
Below is a workflow to guide your troubleshooting process. Start with the least disruptive method (co-solvents) and proceed to other techniques if necessary.
Caption: A logical workflow for troubleshooting the poor aqueous solubility of this compound.
Solution 1: Employ Water-Miscible Co-solvents
The most common method is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, and then dilute this stock into the aqueous buffer.[9][10]
Recommended Co-solvents:
| Co-solvent | Recommended Starting Stock Conc. | Max % in Final Assay (Typical) | Notes |
| DMSO | 10-30 mM | < 1% | The most common choice for biological assays.[11][12] Can cause cell stress at higher concentrations. |
| Ethanol | 10-50 mM | < 5% | Diethyl oxalate is highly miscible with ethanol.[3] Ensure the final concentration does not affect the biological system. |
| THF | 10-30 mM | < 1% | Effective for dissolving the compound but can be harsh on biological systems.[13] Use with caution. |
Key Considerations:
-
Always prepare the most concentrated stock solution possible to minimize the final percentage of organic solvent in your assay.
-
After diluting the stock into the aqueous buffer, vortex or sonicate briefly to ensure complete dissolution.[11]
-
Run a vehicle control (buffer + co-solvent) to ensure the solvent itself does not interfere with your experiment.
Solution 2: pH Adjustment
Adjusting the pH of your aqueous buffer can sometimes improve the solubility of a compound. However, for this compound, this must be balanced against the risk of hydrolysis.
Key Considerations:
-
Hydrolysis: Diethyl oxalate undergoes hydrolysis to oxalic acid and ethanol.[2] This process can be accelerated by strongly acidic or basic conditions. The rate of alkaline hydrolysis for oxalate esters is known to be very fast.[14]
-
Recommendation: If pH adjustment is necessary for your experimental system, it is recommended to work with freshly prepared solutions and conduct experiments at cooler temperatures (e.g., 4°C) to slow the rate of hydrolysis.[13] A near-neutral or slightly acidic pH (e.g., pH 4-7) may offer a compromise, but stability should be verified empirically.[2]
Solution 3: Use of Surfactants
Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[15][16] This is a useful technique when the allowable concentration of organic co-solvents is very low.
Caption: Diagram showing a this compound molecule encapsulated within a surfactant micelle.
Recommended Surfactants:
-
Non-ionic surfactants like Polysorbates (Tween® 20, Tween® 80) or Sorbitan esters (Span®) are generally preferred in biological assays due to their lower toxicity.[15]
-
Start with concentrations slightly above the surfactant's Critical Micelle Concentration (CMC).
-
As with co-solvents, a surfactant-only control is essential to rule out experimental artifacts.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the required amount of this compound in a suitable microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved.[11]
-
Working Solution Preparation: To prepare your final working solution, perform a serial dilution. For example, add 5 µL of the 20 mM DMSO stock to 995 µL of your aqueous buffer to get a 100 µM solution with 0.5% DMSO. Mix thoroughly.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[9]
Protocol 2: Solubilization Using a Surfactant (Tween® 20)
-
Surfactant Buffer Preparation: Prepare your aqueous buffer containing the desired concentration of Tween® 20 (e.g., 0.05% v/v). Ensure the surfactant is fully dissolved.
-
Direct Dissolution (Method A): Add the pre-weighed this compound directly to the surfactant-containing buffer. Vortex and sonicate for 10-15 minutes. This method may work for lower concentrations.
-
Co-solvent/Surfactant (Method B): a. Prepare a concentrated stock of this compound in a minimal amount of a co-solvent like ethanol (e.g., 50 mM). b. Add the concentrated stock dropwise to the surfactant-containing buffer while vortexing to facilitate the formation of micelles around the compound and prevent precipitation.
-
Control: Always prepare a control buffer containing the same concentration of Tween® 20 to account for any effects of the surfactant on your assay.
References
- 1. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 2. Diethyl oxalate | 95-92-1 | Benchchem [benchchem.com]
- 3. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl oxalate CAS#: 95-92-1 [amp.chemicalbook.com]
- 5. Cas 95-92-1,Diethyl oxalate | lookchem [lookchem.com]
- 6. OXALIC ACID DIETHYL ESTER - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. boa.unimib.it [boa.unimib.it]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Preventing hydrolysis of Diethyl oxalate-13C2 during experiments
Welcome to the technical support center for Diethyl Oxalate-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this isotopically labeled compound during experiments. Here you will find answers to frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to hydrolysis?
A1: this compound is an isotopically labeled organic compound where the two carbonyl carbons are replaced with the carbon-13 isotope.[1] It is widely used as a tracer in mechanistic studies and as a synthetic intermediate.[1] As an ester, it is susceptible to hydrolysis, a chemical reaction where water molecules break the ester bonds, resulting in the formation of oxalic acid-13C2 and ethanol.[2][3] This process can be accelerated by the presence of acids, bases, or heat.[4][5]
Q2: What are the primary factors that cause the hydrolysis of this compound?
A2: The hydrolysis of this compound is primarily influenced by several factors:
-
Presence of Water: Water is a key reactant in the hydrolysis process.[2] The compound is known to be moisture-sensitive and slowly decomposes in water.[5][6]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[4]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.[7][8]
-
Catalysts: In addition to acids and bases, certain metal ions can also act as catalysts for ester hydrolysis.[2]
Q3: How should I properly store this compound to minimize hydrolysis?
A3: Proper storage is critical to maintaining the integrity of this compound. It should be stored at room temperature, away from light and moisture.[9] To prevent exposure to atmospheric moisture, it is recommended to store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
Q4: What are the ideal experimental conditions to prevent hydrolysis?
A4: To prevent hydrolysis during experiments, consider the following:
-
Solvent Choice: Whenever possible, use anhydrous (dry) solvents. If an aqueous solution is necessary, use the compound immediately after dissolution and keep the solution cool.
-
pH Control: Maintain a neutral or slightly acidic pH, as strong acids and bases will catalyze hydrolysis. The use of a suitable buffer system can help control the pH.[10]
-
Temperature Control: Conduct experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Inert Atmosphere: Working under an inert atmosphere (e.g., using a glove box or Schlenk line) can help prevent exposure to atmospheric moisture.
Q5: How can I detect and quantify the hydrolysis of my this compound?
A5: The hydrolysis of this compound results in the formation of oxalic acid and ethanol.[3] You can monitor the extent of hydrolysis by detecting these products.
-
Conductivity Measurements: As the non-conductive diethyl oxalate hydrolyzes to form ionic oxalic acid, the conductivity of the solution will increase over time.[3]
-
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the disappearance of the ester peaks and the appearance of carboxylic acid and alcohol peaks.[3]
-
Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amounts of this compound, oxalic acid-13C2, and ethanol in your sample.[11][12]
Troubleshooting Guides
Problem: My experimental results are inconsistent, and I suspect my this compound has degraded.
Solution:
-
Confirm Hydrolysis: Use one of the analytical methods described in Q5 to test an aliquot of your this compound stock for the presence of oxalic acid-13C2.
-
Check Storage Conditions: Ensure that the compound has been stored in a tightly sealed container and in a dry environment. If not, future storage should be improved.
-
Review Experimental Protocol: Analyze your experimental setup for potential sources of moisture or catalytic impurities.
Problem: I must perform my experiment in an aqueous solution. How can I minimize hydrolysis?
Solution:
-
Use a Buffer: Employ a buffer system to maintain a pH where the hydrolysis rate is at a minimum (typically near neutral pH).
-
Minimize Time in Solution: Prepare the aqueous solution of this compound immediately before use.
-
Control Temperature: Run the experiment at a reduced temperature (e.g., on an ice bath) to decrease the hydrolysis rate.
-
Consider Additives: In some cases, additives that reduce the solubility of the ester can slow down hydrolysis.[10]
Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential degradation from heat. |
| Atmosphere | Inert Gas (Argon, Nitrogen) or Desiccator | Prevents exposure to atmospheric moisture.[2] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and contaminants.[4] |
| Light | Amber Vial or stored in the dark | Protects from potential light-induced degradation.[9] |
Table 2: Hydrolysis of 0.15M Diethyl Oxalate in Water at Room Temperature
| Time (hours) | Conductivity (µS/cm) (approximate) | Extent of Hydrolysis |
| 0 | ~0 | 0% |
| 25 | Increases linearly | Partial Hydrolysis |
| 50 | Continues to increase linearly | Significant Hydrolysis |
| 100 | Plateau reached | Complete Hydrolysis[3] |
| Data derived from studies on the hydrolysis of diethyl oxalate in water. The conductivity increase is due to the formation of oxalic acid.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound Hydrolysis using Conductivity Measurement
Objective: To determine the extent of hydrolysis of this compound in an aqueous solution by monitoring the change in conductivity over time.
Materials:
-
This compound
-
Deionized water
-
Conductivity meter and probe
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.15 M solution of this compound in deionized water.[3]
-
Immediately after preparation (t=0), measure the initial conductivity of the solution.
-
Place the solution on a stir plate with gentle stirring at a constant temperature.
-
Record the conductivity at regular intervals (e.g., every hour for the first 12 hours, then every 6 hours).
-
Continue measurements until the conductivity reading stabilizes (reaches a plateau), which indicates the completion of the hydrolysis reaction.[3]
-
The rate of hydrolysis can be determined by plotting conductivity versus time.
Protocol 2: General Procedure for an Experiment Minimizing Hydrolysis
Objective: To provide a general workflow for handling this compound in an experiment to minimize hydrolysis.
Materials:
-
This compound
-
Anhydrous solvent (e.g., anhydrous ethanol, THF, or DCM)
-
Oven-dried or flame-dried glassware
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator.
-
Purge the reaction vessel with inert gas.
-
Using a syringe, transfer the required volume of anhydrous solvent to the reaction vessel.
-
Weigh the this compound in a dry, inert atmosphere (e.g., in a glove box) or quickly in the air and add it to the reaction vessel.
-
If reagents are to be added, ensure they are also anhydrous.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
If the reaction needs to be heated, use a reflux condenser with a drying tube or an inert gas inlet.
-
Upon completion, work up the reaction using anhydrous techniques as much as possible until the this compound is consumed or the product is no longer water-sensitive.
Visualizations
Caption: Factors causing hydrolysis and corresponding preventive measures.
Caption: Troubleshooting workflow for suspected this compound hydrolysis.
References
- 1. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. carbodiimide.com [carbodiimide.com]
- 5. DIETHYL OXALATE [www2.atmos.umd.edu]
- 6. chembk.com [chembk.com]
- 7. CN1094922C - Method for preparing oxalic acid by using diethyl oxalate - Google Patents [patents.google.com]
- 8. CN1263082A - Method for preparing oxalic acid by using diethyl oxalate - Google Patents [patents.google.com]
- 9. Diethyl oxalate (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. quora.com [quora.com]
- 11. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethyl Oxalate-13C2 Transesterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for Diethyl Oxalate-13C2 transesterification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the transesterification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | Use a fresh batch of catalyst. For solid catalysts, consider reactivation according to the manufacturer's instructions. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | Increase the catalyst concentration incrementally. For base catalysts, an optimal range is often 0.5-1.0 wt%.[1] | |
| Presence of Water: Water can hydrolyze the ester and deactivate certain catalysts, especially basic ones.[2] | Ensure all reactants and solvents are anhydrous. Use dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature, ensuring it remains below the boiling point of the alcohol and solvent. | |
| Unfavorable Equilibrium: Transesterification is a reversible reaction. | To shift the equilibrium towards the product, consider removing one of the byproducts (e.g., the displaced alcohol) by distillation if feasible. | |
| Formation of Side Products | Saponification (Soap Formation): This is common with base catalysts, especially in the presence of water or free fatty acids.[2] | Use anhydrous reactants and solvents. If the alcohol contains acidic impurities, consider purification before use. |
| Incomplete Reaction: The reaction has not proceeded to completion, leaving starting material and intermediates. | Increase the reaction time or temperature. Ensure adequate mixing to improve contact between reactants and the catalyst. | |
| O-oxalylation vs. C-oxalylation: In reactions with enolates, both O- and C-acylation can occur. | The choice of base and solvent can influence the selectivity. For instance, using sodium ethoxide in ethanol can favor C-oxalylation.[3] | |
| Difficulty in Product Isolation | Emulsion Formation During Workup: This can occur during aqueous extraction, especially if soap has formed. | Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. |
| Product is Water Soluble: Some smaller ester products may have significant water solubility. | Minimize the use of water during workup. Consider extraction with a more polar organic solvent or back-extraction of the aqueous layer. | |
| Co-elution During Chromatography: The product and starting material or byproducts may have similar polarities. | Optimize the chromatography conditions (e.g., solvent system, gradient) or consider a different purification technique like distillation. | |
| Inconsistent Isotopic Labeling | Isotopic Scrambling: While less common for stable isotopes in this reaction, it's a possibility under harsh conditions. | Use milder reaction conditions (lower temperature, less aggressive catalyst). |
| Contamination with Unlabeled Material: Impurities in starting materials or solvents can dilute the isotopic enrichment. | Use high-purity, isotopically pure starting materials and solvents. |
Frequently Asked Questions (FAQs)
1. What is the general mechanism for the transesterification of this compound?
The transesterification of diethyl oxalate proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, an alkoxide attacks one of the 13C-labeled carbonyl carbons, forming a tetrahedral intermediate. The original ethoxy group is then eliminated, resulting in the new ester. Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon before the nucleophilic attack by the alcohol.[4]
2. How do I choose the right catalyst for my this compound transesterification?
The choice of catalyst depends on the specific alcohol you are using and the desired reaction conditions.
-
Base Catalysts (e.g., Sodium Ethoxide, Potassium Carbonate): These are generally very efficient and allow for milder reaction conditions. However, they are sensitive to water and can promote side reactions like saponification.[2][5]
-
Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are effective but typically require higher reaction temperatures. They are less sensitive to water than base catalysts.[6]
-
Solid Catalysts (e.g., MoO3/TiO2): These offer the advantage of easier separation from the reaction mixture and can be reused. They can be either acidic or basic in nature.[7]
3. What are the optimal reaction conditions for this compound transesterification?
Optimal conditions are highly dependent on the specific reactants and catalyst used. However, here are some general guidelines:
-
Molar Ratio: An excess of the incoming alcohol is typically used to drive the reaction forward.[8]
-
Temperature: For base-catalyzed reactions, temperatures can range from room temperature to the boiling point of the alcohol. Acid-catalyzed reactions often require higher temperatures.
-
Reaction Time: This can vary from a few hours to overnight. It is best to monitor the reaction progress to determine the optimal time.
4. How can I monitor the progress of my this compound transesterification?
Due to the isotopic labeling, several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful tool to directly observe the disappearance of the starting material and the appearance of the product, as the chemical shift of the labeled carbon will change.[9] 1H NMR can also be used to monitor the signals of the ethyl group and the incoming alcohol's alkyl group.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can separate the reactants and products, with the mass spectrometer confirming the presence of the 13C label in the desired product.[12][13]
5. What are the safety precautions I should take when working with Diethyl Oxalate?
Diethyl oxalate is a colorless liquid that may cause irritation to the skin and mucous membranes and may be mildly toxic if ingested.[14] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Protocol for Base-Catalyzed Transesterification of this compound
This protocol is a general guideline and may require optimization for your specific substrate and desired product.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, propanol)
-
Anhydrous base catalyst (e.g., sodium methoxide, potassium carbonate)
-
Anhydrous solvent (e.g., THF, toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and the anhydrous solvent under an inert atmosphere.
-
Addition of Alcohol: Add the anhydrous alcohol to the reaction mixture. A molar excess of the alcohol is typically used.
-
Addition of Catalyst: Carefully add the base catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired 13C-labeled ester.
Data Presentation: Comparison of Catalysts for Transesterification
The following table summarizes data on the performance of different catalysts in transesterification reactions, which can serve as a starting point for catalyst selection.
| Catalyst | Reactants | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Reference |
| MoO3/TiO2 | Diethyl Oxalate & Phenol | N/A | N/A | up to 88 (yield) | 100 | [6][7] |
| K2CO3 | Diethyl Oxalate & Methanol | 35 | N/A | 79.8 | 65.9 | [15] |
| Sodium tert-butoxide | Dimethyl Oxalate & Ethanol | Room Temp | N/A | High (TOF = 274,032 h⁻¹) | N/A | [16][17] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the transesterification of this compound.
Caption: A generalized experimental workflow for this compound transesterification.
Reaction Mechanism: Base-Catalyzed Transesterification
This diagram illustrates the mechanism of a base-catalyzed transesterification reaction.
References
- 1. [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. organic chemistry - Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. CN1192433A - Method for producing diethyl oxalate by ethyl alcohol dehydration - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Monitoring of Transesterification by 1H NMR [mestrelab.com]
- 12. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 13. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalyst… [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Low 13C Incorporation from Diethyl Oxalate-13C2
Welcome to the technical support center for Diethyl oxalate-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during metabolic labeling experiments, specifically addressing low incorporation of 13C into downstream metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a stable isotope-labeled compound where the two oxalate carbons are replaced with the heavy isotope 13C. Its primary application is in metabolic tracing studies, particularly for investigating the Tricarboxylic Acid (TCA) cycle. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.
Q2: How does this compound enter the cells and release the 13C label?
A2: Diethyl oxalate is an ester, which generally allows for passive diffusion across the cell membrane due to its increased lipophilicity compared to its acid form (oxalic acid). Once inside the cell, intracellular enzymes called carboxylesterases (CES) hydrolyze the ester bonds, releasing ethanol and 13C-labeled oxalate. This 13C-oxalate can then enter cellular metabolic pathways.
Q3: Which downstream metabolites should I monitor to assess 13C incorporation from this compound?
A3: The primary pathway of interest is the TCA cycle. Therefore, you should monitor the isotopologue distribution in key TCA cycle intermediates. The most informative metabolites to analyze via LC-MS/MS are:
-
Citrate/Isocitrate
-
α-Ketoglutarate
-
Succinate
-
Fumarate
-
Malate
-
Aspartate (as an indicator of oxaloacetate)
Q4: What are the general causes of low 13C incorporation in stable isotope labeling experiments?
A4: Low incorporation can stem from various factors, including issues with the tracer itself, suboptimal experimental conditions, cellular machinery, or the analytical method. Key areas to investigate include:
-
Cellular Uptake: Inefficient transport of the tracer into the cell.
-
Metabolic Activation: In the case of this compound, insufficient hydrolysis by carboxylesterases.
-
Isotopic Dilution: Competition from high levels of endogenous, unlabeled pools of the metabolite or its precursors.
-
Cellular Metabolism: Slow metabolic activity or diversion of the tracer into unexpected pathways.
-
Experimental Protocol: Suboptimal tracer concentration, incubation time, cell density, or media composition.
-
Sample Preparation and Analysis: Loss of labeled metabolites during extraction or inefficient detection by the mass spectrometer.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of low 13C incorporation from this compound.
Problem 1: Low Cellular Uptake of this compound
Possible Causes:
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Low Cell Permeability: Although designed for cell permeability, certain cell types may have membrane characteristics that hinder the passive diffusion of diethyl oxalate.
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Incorrect Tracer Concentration: The concentration of this compound in the culture medium may be too low to create a sufficient concentration gradient for passive diffusion.
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Cell Health: Unhealthy or dying cells will have compromised membrane integrity and metabolic activity, leading to poor uptake and incorporation.
Troubleshooting Steps:
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Verify Cell Health and Viability: Before starting the labeling experiment, ensure that your cells are healthy, in the exponential growth phase, and have high viability (>95%).
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Optimize Tracer Concentration: Perform a dose-response experiment by incubating your cells with a range of this compound concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM). Monitor both 13C incorporation and cell viability to find the optimal concentration that maximizes labeling without inducing cytotoxicity.
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Check for Serum Interference: If using standard fetal bovine serum (FBS), it may contain unlabeled oxalate or other small molecules that can compete with or interfere with the uptake of the labeled tracer.
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Recommendation: Switch to dialyzed FBS (dFBS), which has small molecules removed.
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Problem 2: Inefficient Hydrolysis by Intracellular Carboxylesterases (CES)
Possible Causes:
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Low CES Activity in Your Cell Line: Different cell lines express varying levels of carboxylesterases. Your cell line may have low endogenous activity of the specific CES isozyme required to hydrolyze diethyl oxalate. Human CES1 is a likely candidate due to its preference for substrates with small alcohol groups.
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Presence of CES Inhibitors: Components of your experimental setup or the tracer itself (at high concentrations) could be inhibiting CES activity.
Troubleshooting Steps:
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Assess CES Activity: If possible, perform a CES activity assay on your cell lysate using a general substrate to confirm that the cells have functional carboxylesterases.
-
Literature Review: Research the expression profile of carboxylesterases (particularly CES1) in your cell line of interest. If expression is known to be low, consider using a different cell line or a tracer that does not require enzymatic activation.
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Rule out Inhibition: Ensure that no known CES inhibitors are present in your culture medium or experimental reagents.
Problem 3: Isotopic Dilution from Endogenous Pools
Possible Causes:
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High Endogenous Oxalate: Your cells may have a large intracellular pool of unlabeled oxalate, which will dilute the 13C-labeled oxalate derived from the tracer.
-
Active Endogenous Synthesis: The cells may be actively synthesizing unlabeled oxalate from precursors like glyoxylate and ascorbic acid, further contributing to isotopic dilution.
Troubleshooting Steps:
-
Media Composition: Ensure your culture medium does not contain high levels of unlabeled oxalate or its immediate precursors. Using a defined, serum-free medium or dialyzed FBS is recommended.
-
Pre-incubation in Tracer-free Medium: To reduce the intracellular pool of unlabeled oxalate, you can try pre-incubating the cells in a medium devoid of unlabeled oxalate for a short period before adding the this compound.
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Increase Tracer Concentration: A higher concentration of the 13C-labeled tracer can help to overwhelm the endogenous unlabeled pool, leading to a higher percentage of enrichment.
Data Presentation: Expected 13C Enrichment
The following table provides hypothetical, yet realistic, expected 13C enrichment percentages in key TCA cycle intermediates after labeling with 1 mM this compound for 24 hours in a cancer cell line with active TCA cycle metabolism. Note: These are example values, and actual results can vary significantly based on the cell line, experimental conditions, and metabolic state.
| Metabolite | Expected M+2 Enrichment (%) |
| Citrate/Isocitrate | 5 - 15% |
| α-Ketoglutarate | 3 - 10% |
| Succinate | 2 - 8% |
| Fumarate | 2 - 8% |
| Malate | 4 - 12% |
| Aspartate | 4 - 12% |
Experimental Protocols
Detailed Protocol for 13C Labeling with this compound
-
Cell Seeding:
-
Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. It is crucial to maintain consistent cell densities across all experimental conditions.
-
-
Preparation of Labeling Medium:
-
Prepare your standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% dialyzed fetal bovine serum (dFBS) and antibiotics.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
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On the day of the experiment, dilute the this compound stock solution into the culture medium to the desired final concentration (e.g., 1 mM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
-
Labeling Experiment:
-
Aspirate the standard culture medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed labeling medium containing this compound to the cells.
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Incubate the cells for the desired period (e.g., 24 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Metabolite Extraction:
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Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
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Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract the metabolites.
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Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
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Incubate the tubes at -20°C for at least 30 minutes to precipitate proteins.
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Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
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Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS method (e.g., 50% methanol in water).
-
Vortex the samples and centrifuge to pellet any remaining debris.
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Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Method for 13C-Labeled TCA Cycle Intermediates
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Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column for the separation of polar organic acids.
-
Mobile Phases: Employ a gradient of mobile phases, such as acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate), to achieve good separation of the TCA cycle intermediates.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of the M+2 isotopologues of the TCA cycle intermediates.
Visualizations
Caption: Troubleshooting workflow for low 13C incorporation.
Caption: Metabolic pathway of this compound.
Minimizing isotopic scrambling with Diethyl oxalate-13C2
Welcome to the technical support center for Diethyl Oxalate-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling and troubleshooting common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
Isotopic scrambling refers to the unintentional redistribution of isotopic labels within a molecule or between molecules, leading to a loss of positional information and a dilution of the isotopic enrichment at the intended positions. With this compound, the concern is that the 13C labels on the carbonyl carbons can be lost or moved to other positions through chemical reactions, compromising the integrity of tracer experiments. This can lead to inaccurate measurements of metabolic fluxes or erroneous elucidation of reaction mechanisms.
Q2: What are the primary causes of isotopic scrambling for this compound?
The primary causes of isotopic scrambling for this compound are its susceptibility to hydrolysis and transesterification. Both reactions can be catalyzed by acidic or basic conditions, and even trace amounts of water or other alcohols in the reaction mixture can lead to the exchange of the ethoxy groups and potentially the labeled carbonyl carbons. Thermal decomposition at elevated temperatures can also contribute to scrambling.
Q3: How can I detect if isotopic scrambling has occurred in my experiment?
Isotopic scrambling can be detected using mass spectrometry by analyzing the isotopologue distribution of your target molecule. A significant deviation from the expected M+2 peak and the appearance of unexpected M+1 or other isotopologue peaks can indicate scrambling. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the precise location of the 13C labels within the molecule, providing direct evidence of scrambling if the labels are not in the expected positions.
Q4: What is the shelf-life of this compound and how should it be stored?
To minimize degradation and potential isotopic scrambling, this compound should be stored in a tightly sealed container, protected from moisture and light, at room temperature.[1] It is recommended to use the compound as fresh as possible and to minimize the number of times the container is opened. For long-term storage, flushing the container with an inert gas like argon can help prevent moisture contamination.
Troubleshooting Guides
Issue 1: Unexpected Isotopologue Distribution in Mass Spectrometry Data
Symptoms:
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Lower than expected intensity of the M+2 peak for the labeled product.
-
Presence of a significant M+1 peak or other unexpected isotopologues.
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Inconsistent isotopic enrichment results across replicate experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis of this compound | Ensure all solvents and reagents are anhydrous. Use freshly opened solvents or dry them using appropriate methods (e.g., molecular sieves). Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Transesterification with other alcohols | Avoid the presence of other alcohols in the reaction mixture. If the reaction involves an alcohol as a reactant, consider using a large excess of the desired alcohol to drive the reaction to completion and minimize back-reaction or scrambling. |
| Contamination with unlabeled Diethyl Oxalate | Verify the isotopic purity of your this compound standard. Use clean glassware and equipment to avoid cross-contamination. |
| In-source fragmentation or exchange in the mass spectrometer | Optimize the ionization source conditions (e.g., temperature, voltage) to minimize in-source reactions. Consult your instrument's manual for guidance on soft ionization techniques. |
Issue 2: Poor Label Incorporation into the Target Molecule
Symptoms:
-
Low overall isotopic enrichment in the final product.
-
The majority of the product remains unlabeled.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and catalyst concentration to ensure complete consumption of the this compound. |
| Degradation of this compound | Avoid prolonged heating or exposure to harsh acidic or basic conditions that could lead to the decomposition of the labeling reagent before it reacts. |
| Side Reactions | Analyze the reaction mixture for the presence of byproducts that may be consuming the this compound. Adjust reaction conditions to favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for a Labeling Reaction with this compound
This protocol provides a general framework for using this compound as a labeling agent while minimizing the risk of isotopic scrambling.
Materials:
-
This compound (isotopic purity ≥ 99%)
-
Anhydrous solvents (e.g., THF, DCM, Acetonitrile)
-
Anhydrous reaction vessel (e.g., flame-dried flask)
-
Inert gas supply (Nitrogen or Argon)
-
Substrate to be labeled
-
Appropriate catalyst (if required)
Procedure:
-
Preparation: Flame-dry the reaction vessel under vacuum and cool under a stream of inert gas.
-
Reagent Addition: Add the anhydrous solvent to the reaction vessel via a syringe. Add the substrate to be labeled.
-
Inert Atmosphere: Purge the reaction vessel with inert gas for 5-10 minutes.
-
Labeling Reagent Addition: Dissolve the this compound in a small amount of anhydrous solvent and add it to the reaction mixture dropwise using a syringe.
-
Reaction: Stir the reaction mixture at the desired temperature for the appropriate amount of time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction using an appropriate method. The work-up procedure should be performed at low temperatures if possible to minimize the risk of hydrolysis.
-
Purification: Purify the labeled product using a suitable method (e.g., column chromatography, recrystallization). Use anhydrous solvents for purification where possible.
-
Analysis: Analyze the purified product by mass spectrometry and/or NMR to confirm the isotopic enrichment and check for scrambling.
Data Presentation
Table 1: Theoretical vs. Observed Isotopic Enrichment
This table provides a hypothetical example of how to present and compare theoretical and observed isotopic enrichment data to identify potential scrambling.
| Compound | Theoretical M+2 Abundance (%) | Observed M+2 Abundance (%) | Observed M+1 Abundance (%) | Potential Scrambling (%) |
| Labeled Product A | 99.0 | 95.2 | 3.5 | ~3.8 |
| Labeled Product B | 99.0 | 98.5 | 0.5 | ~0.5 |
Note: The "Potential Scrambling" is an estimation based on the deviation from the theoretical M+2 abundance and the appearance of other isotopologues. This needs to be interpreted in the context of the specific reaction and analytical method.
Visualizations
Caption: Potential pathways for isotopic scrambling of this compound.
Caption: A logical workflow for troubleshooting unexpected isotopic distributions.
References
Stability of Diethyl oxalate-13C2 under different storage conditions
This technical support center provides guidance on the stability, storage, and handling of Diethyl oxalate-13C2, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at +4°C.[3] It is crucial to protect the compound from moisture to prevent hydrolysis.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is hydrolysis. In the presence of water, it can slowly decompose into ¹³C-labeled oxalic acid and ethanol.[4][5] This reaction is catalyzed by both acidic and basic conditions.
Q3: Is this compound sensitive to light?
While the primary concern for stability is moisture, it is good laboratory practice to store this compound protected from direct sunlight and strong artificial light to prevent any potential photochemical degradation.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions in an unopened container, this compound is expected to be stable for an extended period. However, once opened, the shelf-life can be compromised by exposure to atmospheric moisture. It is recommended to use the product as soon as possible after opening and to tightly reseal the container immediately after use.
Stability Under Different Storage Conditions
| Storage Condition | Temperature | Humidity | Light Exposure | Expected Stability | Recommendations |
| Optimal | +4°C (Refrigerated) | Low (in a desiccator) | Dark (in an amber vial or dark cabinet) | High | Recommended for long-term storage. |
| Acceptable | Room Temperature (e.g., 20-25°C) | Controlled (low) | Protected from direct light | Moderate | Suitable for short-term storage. Avoid temperature fluctuations. |
| Sub-optimal | Elevated Temperature (>30°C) | Ambient/High | Exposed to light | Low | Risk of accelerated hydrolysis and potential degradation. Avoid these conditions. |
| Poor | Any | High | Any | Very Low | Rapid hydrolysis is likely to occur, compromising the integrity of the compound. |
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Inconsistent or unexpected results in mass spectrometry analysis.
-
Possible Cause 1: Hydrolysis of the standard.
-
Troubleshooting: Prepare fresh solutions of this compound for each experiment. If a stock solution is used, store it under anhydrous conditions and at a low temperature. Analyze the standard by itself to check for the presence of ¹³C-oxalic acid, which would indicate degradation.
-
-
Possible Cause 2: Isotopic interference.
-
Troubleshooting: Be aware of the natural isotopic abundance of other elements in your sample and matrix, which could potentially interfere with the mass signal of your labeled compound.[6] Ensure your mass spectrometer has sufficient resolution to distinguish between your labeled compound and any interfering species.
-
-
Possible Cause 3: Incomplete isotopic labeling.
-
Troubleshooting: While the isotopic purity of this compound is typically high (e.g., 99 atom % ¹³C), trace amounts of unlabeled or partially labeled species may be present.[2] This can be checked by acquiring a high-resolution mass spectrum of the standard.
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Possible Cause: Diethyl oxalate has low solubility in water.
-
Troubleshooting: Diethyl oxalate is miscible with many common organic solvents such as ethanol, ether, and acetone.[5][7][8] For experiments requiring an aqueous medium, consider preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it to the final concentration in the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
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Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Work in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).
-
Weigh the required amount of this compound using an analytical balance.
-
Dissolve the compound in an appropriate anhydrous solvent (e.g., ethanol, acetonitrile) to the desired concentration.
-
Store the stock solution in a tightly sealed vial with a PTFE-lined cap at +4°C or lower.
Visualizations
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound 13C 99atom 150992-84-0 [sigmaaldrich.com]
- 3. This compound | TRC-D444692-100MG | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. DIETHYL OXALATE - Ataman Kimya [atamanchemicals.com]
- 6. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl oxalate CAS#: 95-92-1 [amp.chemicalbook.com]
- 8. 95-92-1 CAS MSDS (Diethyl oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Mass Spectrometry of Diethyl Oxalate-¹³C₂ Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry of analytes when using Diethyl oxalate-¹³C₂ as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry and why are they a concern?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][5]
Q2: How does using Diethyl oxalate-¹³C₂ as a stable isotope-labeled internal standard (SIL-IS) help in addressing matrix effects?
A2: A SIL-IS like Diethyl oxalate-¹³C₂ is an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte (e.g., oxalate).[6][7] This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of Diethyl oxalate-¹³C₂ to each sample, it experiences the same matrix effects as the target analyte.[7] Therefore, the ratio of the analyte's signal to the SIL-IS's signal should remain constant, even if both signals are suppressed or enhanced, allowing for accurate quantification.[1]
Q3: Can Diethyl oxalate-¹³C₂ completely eliminate issues related to matrix effects?
A3: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects. One potential issue is the "isotope effect," where the heavier isotopes in Diethyl oxalate-¹³C₂ can cause it to elute slightly differently from the unlabeled analyte during chromatography.[8] If the analyte and the SIL-IS do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate results.[6][8] It is also crucial to ensure the isotopic purity of the SIL-IS, as any unlabeled impurity can lead to artificially high measurements of the analyte.
Q4: What are the most common sources of matrix effects when analyzing biological samples?
A4: In biological matrices like plasma or serum, phospholipids are a major cause of ion suppression.[9] Other significant contributors include salts, proteins, and metabolites of the target analyte or other endogenous compounds.[9] These substances can compete with the analyte for ionization in the electrospray ionization (ESI) source, leading to a reduced signal for the analyte of interest.
Q5: What are some alternative or complementary strategies to using a SIL-IS for mitigating matrix effects?
A5: Besides using a SIL-IS, several other strategies can be employed to reduce matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components before analysis.[10]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between the analyte and interfering compounds can minimize co-elution and thus reduce matrix effects.[1][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte signal to below the limit of quantification.[12][13]
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Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[1]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Ratio
| Possible Cause | Troubleshooting Step |
| Differential matrix effects due to chromatographic separation of analyte and Diethyl oxalate-¹³C₂. | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. They should have identical retention times.[6] 2. Adjust Chromatography: If they are separated, modify the mobile phase composition, gradient, or column chemistry to achieve co-elution.[1] Using ¹³C-labeled standards generally results in better co-elution than deuterated standards.[4] |
| Presence of unlabeled analyte in the SIL-IS stock. | 1. Check Purity: Analyze the Diethyl oxalate-¹³C₂ stock solution alone to check for the presence of the unlabeled analyte. 2. Contact Supplier: If significant impurities are found, contact the supplier for a new batch. |
| Variable extraction recovery between the analyte and the SIL-IS. | 1. Review Extraction Protocol: Ensure the sample preparation method is suitable for both the analyte and the internal standard. 2. Spike and Recovery Experiment: Perform a spike-recovery experiment in different batches of blank matrix to assess the consistency of the extraction process. |
Issue 2: Significant Ion Suppression Observed
| Possible Cause | Troubleshooting Step |
| High concentration of phospholipids in the sample extracts. | 1. Implement Phospholipid Removal: Use specialized sample preparation products designed to remove phospholipids, such as HybridSPE®-Phospholipid plates. 2. Optimize Extraction: Consider a liquid-liquid extraction or a more rigorous solid-phase extraction protocol to better remove lipids.[9][10] |
| Co-elution of the analyte with highly abundant matrix components. | 1. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.[12] 2. Modify Chromatography: Adjust the chromatographic method to move the analyte's retention time away from these suppression zones.[13] |
| Inadequate sample cleanup. | 1. Compare Sample Preparation Methods: Evaluate different sample preparation techniques (e.g., PPT vs. SPE vs. LLE) to determine which provides the cleanest extract and the least ion suppression.[10] A comparison of the effectiveness of different methods is provided in the data tables below. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 12 | < 15 |
| Liquid-Liquid Extraction (LLE) | 75 ± 8 | 85 ± 7 | < 10 |
| Solid-Phase Extraction (SPE) | 90 ± 4 | 92 ± 5 | < 5 |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates ion suppression.
Table 2: Impact of Chromatographic Conditions on Analyte Separation from Matrix Interference
| Chromatographic Method | Analyte Retention Time (min) | Closest Interferent Peak (min) | Resolution (Rs) | Observed Ion Suppression (%) |
| Fast Gradient (2 min) | 1.25 | 1.28 | 0.8 | 60 |
| Standard Gradient (5 min) | 2.80 | 2.95 | 1.8 | 25 |
| Optimized Gradient (10 min) | 4.50 | 5.10 | > 2.5 | < 10 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
-
Prepare three sets of samples:
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Set A (Neat Solution): Analyte and Diethyl oxalate-¹³C₂ spiked into the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and Diethyl oxalate-¹³C₂ are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and Diethyl oxalate-¹³C₂ are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
An ME value significantly different from 100% indicates a strong matrix effect. An inconsistent RE suggests issues with the extraction procedure.
Visualizations
Caption: Troubleshooting workflow for inconsistent analyte to SIL-IS ratios.
Caption: Strategies for mitigating matrix effects in mass spectrometry.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. mdpi.com [mdpi.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide: Diethyl Oxalate-13C2 vs. Unlabeled Diethyl Oxalate in Experimental Applications
In the realm of scientific research, particularly in the fields of chemistry, biology, and medicine, the choice of reagents is paramount to the success and accuracy of an experiment. This guide provides a comprehensive comparison of Diethyl oxalate-13C2 and its unlabeled counterpart, offering insights into their distinct applications, supported by experimental data and detailed protocols. This objective analysis is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific experimental needs.
At a Glance: Key Differences and Applications
The fundamental distinction between this compound and unlabeled diethyl oxalate lies in the isotopic enrichment of the former. In this compound, the two oxalate carbons are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling provides a unique marker that can be tracked and differentiated from the naturally abundant carbon-12 (¹²C), opening up a wide array of applications in tracer studies.
Unlabeled diethyl oxalate, on the other hand, is a versatile and widely used reagent in organic synthesis for introducing the diethyl oxalate moiety into molecules and serves as a building block for various heterocyclic compounds. It is also utilized in industrial applications as a solvent and in the manufacturing of dyes and pharmaceuticals.[1][2]
Table 1: General Properties and Applications
| Property | This compound | Unlabeled Diethyl Oxalate |
| Chemical Formula | C₄¹³C₂H₁₀O₄[3][4] | C₆H₁₀O₄[1] |
| Molecular Weight | 148.13 g/mol [3][4][5][6] | 146.14 g/mol [1] |
| CAS Number | 150992-84-0[3][4][5][6] | 95-92-1[5] |
| Primary Applications | Isotopic tracer for metabolic pathway analysis, reaction mechanism studies, and structural elucidation.[7] | Reagent in organic synthesis, solvent, intermediate for pharmaceuticals and dyes.[1][2] |
| Key Advantage | Enables sensitive and specific tracking of the oxalate moiety in complex systems.[7] | Cost-effective and readily available for large-scale chemical synthesis. |
Experimental Performance: A Comparative Analysis
The utility of this compound becomes evident in analytical techniques where the isotopic label can be detected and quantified. This section explores the expected differences in experimental outcomes when using the labeled versus the unlabeled compound.
Mass Spectrometry
In mass spectrometry, the presence of two ¹³C atoms in this compound results in a molecular ion peak that is two mass units higher (M+2) than that of unlabeled diethyl oxalate.[6] This distinct mass shift allows for the unambiguous identification and quantification of the labeled compound and its metabolic products, even in complex biological matrices.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected Molecular Ion (M+) | Key Distinguishing Feature |
| This compound | C₄¹³C₂H₁₀O₄ | m/z 148.13 | Presence of a prominent M+2 peak. |
| Unlabeled Diethyl Oxalate | C₆H₁₀O₄ | m/z 146.14 | Natural abundance isotopic pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR spectroscopy, the enrichment of ¹³C at the oxalate carbons in this compound leads to a significantly enhanced signal intensity for these specific carbons compared to the natural abundance signal in unlabeled diethyl oxalate. This heightened sensitivity is crucial for detecting low concentrations of the molecule and its derivatives. Furthermore, the labeled carbons can be used as probes in advanced NMR techniques, such as solid-state NMR and hyperpolarized ¹³C NMR, to study molecular structure and dynamics.[7]
Table 3: Expected ¹³C NMR Spectroscopy Data
| Compound | Key Feature | Expected Chemical Shift (Oxalate Carbons) |
| This compound | Intense signal for the two ¹³C-labeled oxalate carbons. | ~158 ppm |
| Unlabeled Diethyl Oxalate | Low intensity signal for the oxalate carbons due to natural ¹³C abundance.[8] | ~158 ppm |
Experimental Protocols in Focus
The following are detailed methodologies for key experiments where the comparison between labeled and unlabeled diethyl oxalate is particularly relevant.
Protocol 1: Metabolic Tracing of Glyoxylate Metabolism
This protocol outlines a stable isotope infusion study to investigate the kinetics of glyoxylate metabolism, a pathway relevant to diseases like primary hyperoxaluria.[7]
Objective: To quantify the contribution of glycolate to oxalate production.
Materials:
-
This compound (or a derivative like ¹³C₂-oxalate)
-
1-¹³C-glycolate
-
Saline solution for infusion
-
Gas chromatography-tandem mass spectrometry (GC-MS/MS) system
Procedure:
-
A primed, continuous intravenous infusion of ¹³C₂-oxalate and 1-¹³C-glycolate is administered to the subject.
-
Blood samples are collected at regular intervals to reach a steady state of isotopic enrichment in the plasma.
-
Plasma samples are processed to extract and derivatize oxalate, glycolate, and glyoxylate.
-
The isotopic enrichment of the target metabolites is measured using GC-MS/MS.
-
Kinetic parameters are calculated based on the measured isotopic enrichments to determine the metabolic flux through the glyoxylate pathway.[7]
Protocol 2: Elucidation of a Reaction Mechanism
This protocol describes a general workflow for using this compound to trace the fate of the oxalate moiety in a chemical reaction.
Objective: To identify reaction intermediates and confirm a proposed reaction pathway.
Materials:
-
This compound
-
Reactants and solvent for the reaction under investigation
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
The chemical reaction is performed using this compound as a starting material.
-
At various time points, aliquots of the reaction mixture are taken.
-
The aliquots are analyzed by ¹³C NMR and mass spectrometry.
-
The spectra are examined for the presence of signals corresponding to the ¹³C-labeled oxalate moiety in starting materials, intermediates, and final products.
-
The observed isotopic labeling patterns provide direct evidence for the connectivity of atoms throughout the reaction and help to validate or refute the proposed mechanism.[7]
Visualizing the Concepts
To further clarify the applications and experimental workflows, the following diagrams are provided.
Caption: Comparative applications of labeled and unlabeled diethyl oxalate.
Caption: Workflow for a metabolic tracing experiment.
Caption: Simplified glyoxylate metabolic pathway.
Conclusion
The choice between this compound and unlabeled diethyl oxalate is dictated by the experimental objective. For synthetic applications requiring the introduction of an ethyl oxalate group, the unlabeled compound is the logical and economical choice. However, for researchers seeking to unravel the intricate details of metabolic pathways, elucidate complex reaction mechanisms, or leverage the power of advanced spectroscopic techniques, the isotopically labeled this compound is an indispensable tool. Its ability to act as a precise and sensitive tracer provides a level of insight that is unattainable with its unlabeled counterpart, making it a valuable asset in the pursuit of scientific discovery.
References
- 1. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. scbt.com [scbt.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Diethyl oxalate (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. This compound 13C 99atom 150992-84-0 [sigmaaldrich.com]
- 7. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 8. Diethyl oxalate(95-92-1) 13C NMR [m.chemicalbook.com]
Unveiling Metabolic Fates: A Comparative Guide to 13C Labeling with Diethyl Oxalate-13C2
For researchers, scientists, and drug development professionals navigating the intricate world of metabolic analysis, the choice of a stable isotope tracer is paramount. This guide provides a comprehensive comparison of Diethyl oxalate-13C2 with other common 13C labeling reagents, supported by experimental insights and detailed protocols to inform your research decisions.
This compound is a stable isotope-labeled compound utilized to introduce two 13C atoms into molecules for metabolic tracking, reaction mechanism analysis, and structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1] Its primary application lies in tracing the metabolism of oxalate and its precursors, particularly in the study of disorders like primary hyperoxaluria.[1] Unlike ionic tracers such as sodium oxalate-13C2, this compound is a neutral diester, which influences its cellular uptake and suitability for specific applications.[1]
Comparative Analysis of 13C Tracers
The selection of a 13C tracer is dictated by the specific metabolic pathway under investigation and the analytical methods employed. While universally labeled tracers like [U-13C]glucose are invaluable for broad surveys of central carbon metabolism, specifically labeled tracers offer a more focused lens on particular reactions.[2][3] The following table compares this compound with other commonly used 13C labeling reagents.
| Feature | This compound | [U-13C]Glucose | [U-13C]Glutamine | [1,2-13C2]Glucose |
| Primary Application | Tracing oxalate and glyoxylate metabolism, studying C-C bond formation.[1] | General metabolic flux analysis, tracing glycolysis, pentose phosphate pathway (PPP), and TCA cycle. | Tracing TCA cycle anaplerosis and amino acid metabolism.[2] | Precise estimation of glycolysis and PPP fluxes.[2][4] |
| Chemical Nature | Neutral diester.[1] | Monosaccharide | Amino acid | Monosaccharide |
| Cellular Uptake | Likely passive diffusion and/or esterase-mediated uptake. | Active transport via glucose transporters (GLUTs). | Active transport via amino acid transporters. | Active transport via glucose transporters (GLUTs). |
| Metabolic Entry Point | Enters metabolism after hydrolysis to oxalate, which can be converted to other metabolites. | Enters at the beginning of glycolysis. | Enters the TCA cycle via conversion to α-ketoglutarate. | Enters at the beginning of glycolysis. |
| Potential Off-Target Effects | High concentrations of oxalate can be toxic and may perturb cellular metabolism. | High glucose can induce the Warburg effect and alter metabolic phenotypes. | Glutamine is a key signaling molecule; its concentration can affect cell signaling. | Similar to glucose, can influence metabolic pathways. |
| Reported Labeling Efficiency | Dependent on cellular esterase activity and subsequent metabolic pathways. | High, as glucose is a primary carbon source for most cells. | High for TCA cycle intermediates and related amino acids. | High for glycolytic and PPP intermediates. |
Experimental Protocols
Key Experiment: 13C Labeling in Cell Culture using this compound
This protocol provides a general framework for labeling cultured cells with this compound. Optimization of concentration and incubation time is crucial for each cell line and experimental condition.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells in exponential growth phase
-
Sterile conical tubes and pipettes
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol in water, -80°C)
-
Extraction solvent (e.g., 80% methanol in water, -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Prepare Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically, starting with a range of 10-100 µM. Ensure the this compound is fully dissolved.
-
Cell Seeding: Seed cells in culture plates or flasks and allow them to reach the desired confluency (typically 70-80%).
-
Initiate Labeling: Remove the existing medium and wash the cells once with pre-warmed PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. For metabolic flux analysis, a time course experiment is recommended to ensure isotopic steady state is reached.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add ice-cold quenching solution to the cells to halt enzymatic activity.
-
Scrape the cells in the quenching solution and transfer to a pre-chilled tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and add the ice-cold extraction solvent to the cell pellet.
-
Vortex thoroughly and incubate at -80°C for at least 15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis by MS or NMR.
-
Visualizing Metabolic Pathways
The following diagrams illustrate the experimental workflow for 13C labeling and a key metabolic pathway traced by this compound.
References
- 1. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Metabolic Insights: The Advantages of Diethyl Oxalate-13C2 in Isotopic Labeling
For researchers, scientists, and professionals in drug development, the precise tracking of metabolic pathways and reaction mechanisms is paramount. Isotopic labeling, a cornerstone of such investigations, relies on the introduction of stable isotopes into molecules to trace their fate. Among the diverse array of 13C-labeled precursors, Diethyl oxalate-13C2 has emerged as a valuable and versatile tool. This guide provides a comprehensive comparison of this compound with other 13C-labeled precursors, supported by experimental data and detailed protocols, to highlight its distinct advantages in various research applications.
This compound is an isotopically labeled organic compound where the two carbonyl carbons are replaced with the stable isotope carbon-13.[1] This specific labeling pattern provides a unique handle for tracking the incorporation and transformation of this two-carbon unit in biological and chemical systems. Its utility is particularly evident in the study of metabolic disorders, such as primary hyperoxaluria, and in the synthesis of other labeled molecules for a range of applications.[1]
Comparative Analysis of 13C-Labeled Precursors
The choice of a 13C-labeled precursor is critical and depends on the specific metabolic pathway or synthetic route under investigation. While precursors like 13C-glucose are invaluable for broad analyses of central carbon metabolism, this compound offers targeted advantages for specific applications.[2][3]
A key application of this compound is in the study of glyoxylate and oxalate metabolism, which is central to understanding primary hyperoxaluria, a group of genetic disorders characterized by the overproduction of oxalate.[4][5] In these studies, [13C2]oxalate, often derived from this compound, is used in conjunction with other labeled compounds like [1-13C]glycolate to perform stable isotope infusion studies. This allows researchers to precisely quantify the kinetics of glyoxylate metabolism and determine the contribution of different precursors to oxalate production.[1]
While direct, head-to-head quantitative comparisons of synthetic yields and isotopic enrichment for the same target molecule using different precursors are not always available in single studies, the distinct applications of these precursors highlight their complementary roles. For instance, while 13C-glucose is ideal for tracing the flow of carbon through glycolysis and the pentose phosphate pathway, this compound provides a more direct route for labeling specific two-carbon units in downstream metabolites.[6]
| Precursor | Common Applications | Key Advantages of this compound |
| This compound | - Studies of glyoxylate and oxalate metabolism (e.g., primary hyperoxaluria)- Synthesis of 13C-labeled two-carbon building blocks (e.g., glycolate, glyoxylate) | - Direct introduction of a labeled two-carbon unit.- High isotopic purity (>99 atom % 13C).[1]- Versatile precursor for further chemical synthesis. |
| [U-13C]-Glucose | - Metabolic flux analysis of central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle) | - this compound allows for more targeted labeling of specific metabolites without the complexity of tracing through extensive metabolic networks. |
| [1,2-13C2]-Glucose | - Precise quantification of glycolysis and pentose phosphate pathway fluxes | - For synthesizing labeled two-carbon molecules, this compound can be a more direct and efficient starting material. |
| 13C-Pyruvate | - Probing the entry points into the TCA cycle | - this compound offers a different entry point for labeling, focusing on C2 metabolism rather than C3. |
| 13C-Acetate | - Investigating fatty acid synthesis and cholesterol metabolism | - Provides a labeled acetyl-CoA unit, whereas this compound provides a labeled oxalate unit, allowing for the study of different metabolic pathways. |
Experimental Protocols
To illustrate the practical application of this compound, two key experimental procedures are outlined below: a synthetic protocol for the preparation of a labeled metabolite and a protocol for its use in a metabolic study.
Synthesis of [1,2-13C2]-Glycolic Acid from this compound
This protocol describes the reduction of this compound to produce [1,2-13C2]-glycolic acid, a valuable tracer for metabolic studies.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude [1,2-13C2]-glycolic acid.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic enrichment.
Stable Isotope Infusion Study for the Investigation of Primary Hyperoxaluria
This protocol outlines a stable isotope infusion study using [13C2]oxalate (derived from this compound) and [1-13C]glycolate to investigate the kinetics of glyoxylate metabolism in human subjects.[1]
Materials:
-
Sterile, injectable solutions of sodium [13C2]oxalate and sodium [1-13C]glycolate
-
Saline solution for infusion
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
Equipment for plasma sample processing and storage (-80 °C)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for isotopic analysis
Procedure:
-
Recruit study participants (patients with primary hyperoxaluria and healthy controls) following institutional review board approval and informed consent.
-
After an overnight fast, insert two intravenous catheters, one for isotope infusion and one for blood sampling.
-
Administer a priming bolus of [13C2]oxalate and [1-13C]glycolate, followed by a continuous infusion of the same isotopes for a period of 4-6 hours to achieve isotopic steady state.
-
Collect blood samples at baseline and at regular intervals throughout the infusion period.
-
Immediately process blood samples by centrifugation to separate plasma.
-
Store plasma samples at -80 °C until analysis.
-
Prepare plasma samples for analysis by protein precipitation, derivatization (e.g., for GC-MS analysis), and extraction.
-
Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment of oxalate and glycolate.
-
Use the isotopic enrichment data to calculate the production rates and interconversion rates of oxalate and glycolate using appropriate metabolic models.
Visualizing Metabolic Pathways and Experimental Workflows
The use of this compound as a tracer is instrumental in elucidating complex metabolic pathways. The following diagrams, generated using Graphviz, illustrate the metabolic fate of the 13C label from this compound in the context of primary hyperoxaluria and a typical experimental workflow for its use.
Caption: Metabolic pathway in Primary Hyperoxaluria Type 1.
Caption: Experimental workflow for synthesis and use of a 13C-labeled tracer.
References
- 1. This compound | 150992-84-0 | Benchchem [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Primary hyperoxaluria type 1: pathophysiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quantifying Diethyl Oxalate-13C2 Enrichment by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry-based methods for quantifying the ¹³C enrichment of Diethyl oxalate-¹³C₂, a stable isotope-labeled tracer crucial for metabolic research and mechanistic studies. We objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Isotope Ratio Mass Spectrometry (IRMS), supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.
Introduction to ¹³C Enrichment Analysis
Stable isotope tracers, such as Diethyl oxalate-¹³C₂, are powerful tools for elucidating metabolic pathways and reaction mechanisms. By introducing a known amount of the ¹³C-labeled compound into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. Mass spectrometry is the primary analytical technique for this purpose, offering the sensitivity and specificity required to differentiate between the naturally abundant ¹²C isotopologues and their ¹³C-enriched counterparts. The choice of mass spectrometry technique depends on several factors, including the chemical nature of the analyte, the required level of precision, sample complexity, and available instrumentation.
Comparison of Mass Spectrometry Techniques
The three most common mass spectrometry platforms for ¹³C enrichment analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas/Liquid Chromatography-Isotope Ratio Mass Spectrometry (GC/LC-IRMS). Each technique offers a unique set of advantages and limitations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Isotope Ratio Mass Spectrometry (GC/LC-IRMS) |
| Principle | Separates volatile and thermally stable compounds, followed by ionization and mass analysis. | Separates compounds in the liquid phase, followed by ionization and mass analysis. | Separates compounds via GC or LC, followed by combustion/oxidation to CO₂ and high-precision measurement of isotope ratios. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polar and non-polar, non-volatile compounds. | GC-IRMS requires volatile/derivatized analytes; LC-IRMS is suitable for non-volatile compounds. |
| Derivatization | Often necessary for polar compounds like diethyl oxalate to increase volatility.[1][2] | Generally not required, simplifying sample preparation. | Required for GC-IRMS; not for LC-IRMS.[3] |
| Sensitivity | High, typically in the picogram to femtogram range. | Very high, often reaching the femtogram to attogram range.[4] | Extremely high for isotope ratios, but may require more total analyte than scanning MS.[3][5] |
| Precision (%RSD) | Good (typically <15%). | Good to Excellent (typically <10-15%).[6] | Excellent (typically <0.5‰).[7] |
| Throughput | Moderate to High. | High. | Moderate. |
| Cost | Relatively low. | Moderate. | High. |
| Information | Provides mass isotopologue distribution (M, M+1, M+2, etc.).[8] | Provides mass isotopologue distribution. | Provides high-precision bulk ¹³C enrichment (δ¹³C). |
Experimental Protocols
Below are representative experimental protocols for each technique, which can be adapted for the analysis of Diethyl oxalate-¹³C₂.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique for the analysis of volatile compounds. For polar molecules like diethyl oxalate, a derivatization step is typically required to improve chromatographic performance.
Experimental Protocol:
-
Sample Preparation (Hydrolysis and Extraction):
-
If analyzing metabolites from a biological matrix, perform a protein precipitation step using a cold solvent like methanol or acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. For Diethyl oxalate-¹³C₂, monitor the molecular ion and key fragments for both the labeled and unlabeled forms.
-
Data Analysis: The ¹³C enrichment is calculated from the relative abundances of the mass isotopologues of the derivatized diethyl oxalate. Corrections for the natural abundance of ¹³C and other isotopes in the derivative and the analyte must be applied.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS is highly versatile and can directly analyze polar compounds like diethyl oxalate without derivatization, making it a more straightforward approach.
Experimental Protocol:
-
Sample Preparation (Extraction):
-
Perform protein precipitation on the biological sample using a 3:1 ratio of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and dilute with an appropriate mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) or an anion-exchange column for better retention of organic acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to resolve diethyl oxalate from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Monitor the transitions for both unlabeled (¹²C) and labeled (¹³C₂) diethyl oxalate. For example, for oxalate (the hydrolyzed form), the transition m/z 89 -> 61 (for ¹²C₂) and m/z 91 -> 62 (for ¹³C₂) could be used.
-
Data Analysis: The ¹³C enrichment is determined by the ratio of the peak areas of the labeled and unlabeled analyte from the MRM chromatograms.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS provides the highest precision for isotope ratio measurements. It is the gold standard for determining small changes in ¹³C enrichment. The analysis can be coupled with either GC (for volatile compounds) or LC (for non-volatile compounds).
Experimental Protocol (LC-IRMS):
-
Sample Preparation:
-
Sample extraction is similar to the LC-MS protocol. Minimal sample cleanup is required as the IRMS detection is highly specific to CO₂.
-
-
LC-IRMS Analysis:
-
LC System: Standard HPLC system.
-
LC-IRMS Interface: A system like the Thermo Scientific LC IsoLink is used to convert the eluent from the LC column into CO₂ gas. This involves high-temperature oxidation of the organic compounds in the presence of an oxidizing agent.
-
IRMS System: Thermo Scientific Delta V Advantage Isotope Ratio Mass Spectrometer or equivalent.
-
Measurement: The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂ (m/z 45 to m/z 44).
-
Data Analysis: The data is typically reported in delta notation (δ¹³C) relative to an international standard (Vienna Pee Dee Belemnite). The atom percent excess of ¹³C can then be calculated from the delta values.
Visualizing the Workflows
Caption: General workflow for sample analysis using GC-MS.
Conclusion and Recommendations
The selection of the most suitable mass spectrometry technique for quantifying ¹³C enrichment from Diethyl oxalate-¹³C₂ depends on the specific requirements of the study.
-
GC-MS is a cost-effective and widely accessible method, particularly suitable for targeted analysis where derivatization is feasible. It offers good sensitivity and precision for many applications.
-
LC-MS/MS provides high sensitivity and throughput without the need for derivatization, making it ideal for the analysis of complex biological samples and for studies involving a large number of samples.
-
IRMS is the method of choice when the highest precision in isotope ratio measurement is required, for instance, in studies where very small changes in ¹³C enrichment need to be accurately quantified.
For most metabolic tracing studies involving Diethyl oxalate-¹³C₂, LC-MS/MS offers the best balance of sensitivity, specificity, and ease of use. However, if the instrumentation is available, LC-IRMS will provide the most precise and accurate measurement of ¹³C enrichment.
References
- 1. Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Isotopic Labeling: A Guide to Isotopic Abundance Correction for Diethyl Oxalate-13C2 Tracer Studies
For researchers, scientists, and drug development professionals leveraging stable isotope tracers, accurately correcting for natural isotopic abundance is a critical step in obtaining meaningful data. This guide provides a comprehensive comparison of isotopic abundance correction methods with a focus on studies utilizing the Diethyl Oxalate-13C2 tracer, a key tool in investigating glyoxylate metabolism and its role in disorders such as primary hyperoxaluria.
In the realm of metabolic research, stable isotope tracers offer a powerful window into the intricate network of biochemical pathways. This compound, in particular, serves as a valuable probe for elucidating the metabolic fate of glyoxylate, a key intermediate in various metabolic processes. However, the raw data obtained from mass spectrometry (MS) analysis of 13C-labeled metabolites is convoluted by the natural abundance of heavy isotopes, primarily 13C, but also 15N, 17O, 18O, and others. Failure to correct for these naturally occurring isotopes can lead to significant misinterpretation of labeling patterns and inaccurate flux calculations.
This guide delves into the principles of isotopic abundance correction, compares leading software solutions, and provides a detailed, albeit generalized, experimental protocol for conducting a this compound tracer study.
The Cornerstone of Correction: The Matrix-Based Approach
The most widely accepted method for correcting for natural isotopic abundance is the matrix-based approach.[1][2] This method utilizes a correction matrix that accounts for the probability of a given mass isotopologue containing naturally abundant heavy isotopes. The fundamental principle is to solve a system of linear equations that relates the measured (observed) mass isotopomer distribution (MID) to the true, underlying MID that results solely from the incorporation of the 13C tracer.
The correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes.[1] Several software packages have been developed to automate this complex process, each with its own set of features and capabilities.
A Comparative Analysis of Isotopic Abundance Correction Software
Choosing the right software for isotopic abundance correction is crucial for ensuring the accuracy and reliability of your research findings. Below is a comparison of several popular software packages, highlighting their key features.
| Feature | AccuCor2 | IsoCorrectoR | Corna | ICT (Isotope Correction Toolbox) | PyNAC |
| Platform | R | R | Python | Perl | Python |
| Correction Algorithm | Matrix-based | Matrix-based | Matrix-based | Matrix-based | Matrix-based |
| Tracer Purity Correction | Yes | Yes | Yes | Yes | No |
| Tandem MS (MS/MS) Data | No | Yes | Yes | Yes | No |
| Multiple Tracers | Yes (High-Resolution) | Yes (High-Resolution) | Yes | No | Yes (High-Resolution) |
| User Interface | Command-line | Command-line & GUI | Command-line & GUI | Command-line | Command-line |
| Key Advantage | Resolution-dependent correction for dual-isotope data.[3] | Comprehensive, all-in-one R-based solution.[4][5] | Open-source Python tool with a user-friendly interface.[6] | Capable of correcting tandem MS data.[7] | Focus on high-resolution multi-tracer data.[8] |
Experimental Protocol: A this compound Tracer Study
The following provides a generalized workflow for a typical this compound tracer study aimed at investigating glyoxylate metabolism in a cell culture model.
Experimental Workflow
References
- 1. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Introduction to IsoCorrectoR [bioconductor.org]
Precision in Focus: A Comparative Guide to Diethyl Oxalate-13C2 Based Quantification
In the landscape of quantitative analysis, particularly within metabolic research and clinical diagnostics, the demand for high accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methods for oxalate quantification, with a special focus on the robust performance of techniques employing isotopically labeled standards derived from Diethyl oxalate-13C2. For researchers, scientists, and drug development professionals, the choice of quantification method can significantly impact the reliability of experimental outcomes. Here, we present supporting data, detailed experimental protocols, and clear visual workflows to facilitate an informed decision-making process.
The Gold Standard: Isotope Dilution Mass Spectrometry with 13C2-Oxalate
This compound serves as a critical starting material for the synthesis of 13C2-labeled oxalic acid, the cornerstone of the highly precise isotope dilution mass spectrometry (ID-MS) method for oxalate quantification. In this approach, a known amount of 13C2-oxalic acid is added as an internal standard (IS) to a sample at the beginning of the preparation process. This standard behaves chemically identically to the endogenous, unlabeled oxalate, allowing for the correction of analyte loss during sample preparation and variations in instrument response. This results in superior accuracy and precision compared to other methods.
Mass spectrometry, coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is the predominant technique for this analysis. LC-MS/MS is often preferred due to its high sensitivity, specificity, and simpler sample preparation.
Performance Under the Microscope: Quantitative Comparison
The use of a 13C2-oxalate internal standard significantly enhances the performance of quantification assays. Below is a summary of validation data from studies utilizing this method, compared with other common techniques for oxalate measurement.
| Method | Analyte | Matrix | Accuracy (% Bias) | Precision (% RSD) | Linearity (r) | Key Advantages | Key Disadvantages |
| LC-MS/MS with 13C2-Oxalate IS | Oxalate | Human Plasma | < 15% (20% at LLOQ)[1][2] | < 15% (20% at LLOQ)[1][2] | > 0.99[3] | High specificity and sensitivity, corrects for matrix effects and analyte loss. | Higher initial instrument cost. |
| LC-MS/MS with 13C2-Oxalate IS | Oxalate | Human Urine | < 3%[4][5] | < 6%[4][5] | > 0.99[4] | Excellent for complex matrices, minimal sample preparation. | Potential for ion suppression that needs to be monitored. |
| GC-MS with 13C2-Oxalate IS | Oxalate | Human Urine | Not explicitly stated, but high correlation with other methods.[3] | Coefficient of Variation: 15.2% for absorption test.[6] | Not explicitly stated. | High chromatographic resolution. | Requires a derivatization step to make oxalate volatile.[3] |
| Enzymatic Assay (Oxalate Oxidase) | Oxalate | Human Urine | Good correlation with LC-MS/MS (r = 0.964), but with a slight bias.[4][5] | Intra-laboratory reliability can be high, but inter-laboratory variability is a concern.[7] | Good. | Lower instrument cost, suitable for high-throughput screening. | Susceptible to interference from substances like ascorbic acid, may require sample cleanup.[4] |
| Ion Chromatography | Oxalate | Human Urine | Showed more variability compared to enzymatic methods in an inter-laboratory study.[7] | Intra-laboratory reliability can be lower than other methods.[7] | Good. | Can measure multiple anions simultaneously. | Can be less specific and more prone to matrix interference than MS methods. |
| Titration | Oxalate | Various | Generally lower accuracy and precision compared to modern methods. | Highly dependent on operator skill and endpoint detection. | Not applicable. | Low cost. | Not suitable for low concentrations or complex biological matrices. |
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the logical flow of a typical quantitative analysis using a 13C2-oxalate internal standard.
Caption: General workflow for LC-MS/MS quantification of oxalate.
Experimental Protocols: A Closer Look
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: LC-MS/MS Quantification of Plasma Oxalate
This protocol is a synthesized representation of methods described in the literature.[1][2][8]
1. Materials and Reagents:
-
13C2-Oxalic acid (Internal Standard)
-
Human plasma (collected in K2EDTA tubes)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Bovine serum albumin (for surrogate matrix)
-
Milli-Q or equivalent purified water
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of oxalic acid and 13C2-oxalic acid in water.
-
Generate a series of calibration standards by spiking the oxalic acid stock solution into a surrogate matrix (e.g., 3% bovine serum albumin in water).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 10 µL of the 13C2-oxalic acid internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable anion exchange or reversed-phase column.
-
Mobile Phase A: Water with a weak acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a weak acid (e.g., 0.1% formic acid).
-
Gradient: A suitable gradient to separate oxalate from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific mass-to-charge (m/z) transitions for oxalate (e.g., 88.6 > 60.5) and 13C2-oxalate (e.g., 90.5 > 61.5).[3][4]
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of oxalate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: GC-MS Quantification of Urinary Oxalate with Derivatization
This protocol is a synthesized representation of methods requiring derivatization.[3]
1. Sample Preparation and Precipitation:
-
To 100 µL of urine, add 50 µL of a 1 mM 13C2-oxalic acid solution.
-
Add 0.5 mL of a saturated CaSO4 solution and 3 mL of absolute ethanol to precipitate calcium oxalate.
-
Allow the mixture to stand for 3 hours.
-
Centrifuge to pellet the precipitate, discard the supernatant.
-
Dry the pellet under a stream of nitrogen.
2. Derivatization:
-
To the dried pellet, add 75 µL of propane-2-ol-HCl and incubate at 80°C for 75 minutes to convert oxalic acid to its di-isopropyl ester.
-
After cooling, add 1 mL each of chloroform and water.
-
Vortex and centrifuge to separate the layers.
-
Collect the organic (lower) layer containing the derivatized oxalate.
-
Repeat the extraction with chloroform twice more and combine the organic layers.
-
Evaporate the solvent to dryness.
-
Reconstitute in a suitable solvent for GC-MS analysis.
3. GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable capillary column.
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized oxalate from other components.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized oxalate and its 13C-labeled internal standard.
Signaling Pathways and Logical Relationships
The use of an internal standard is a fundamental principle in analytical chemistry to ensure accurate quantification. The diagram below illustrates this logical relationship.
Caption: Principle of internal standard correction in quantification.
References
- 1. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of urinary oxalate by liquid chromatography-tandem mass spectrometry with online weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric-selected ion monitoring assay for an oxalate absorption test applying [13C2]oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability in urinary oxalate measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Interpreting Mass Isotopomer Distributions from Diethyl Oxalate-¹³C₂ Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethyl oxalate-¹³C₂ with standard tracers, namely [U-¹³C]glucose and [U-¹³C]glutamine, for studying central carbon metabolism. We present a theoretical framework for the metabolic fate of Diethyl oxalate-¹³C₂, alongside established labeling patterns from conventional tracers, supported by detailed experimental protocols and visualizations to aid in the design and interpretation of metabolic flux analysis experiments.
Introduction to ¹³C Tracers in Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers, such as those enriched with Carbon-13 (¹³C), is a powerful technique to quantify the rates of metabolic reactions within a cell. By supplying ¹³C-labeled substrates and measuring the incorporation of ¹³C into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism. The choice of tracer is critical and dictates which pathways can be effectively interrogated.
While tracers like [U-¹³C]glucose and [U-¹³C]glutamine are extensively used to probe glycolysis and the Tricarboxylic Acid (TCA) cycle, the utility of Diethyl oxalate-¹³C₂ for this purpose is less established. In mammalian cells, oxalate is largely considered a metabolic end-product, primarily synthesized in the liver from glyoxylate and ascorbic acid, with limited evidence of its significant catabolism or integration into central carbon pathways.[1][2][3][4]
This guide, therefore, offers a comparative analysis based on the well-documented metabolic fates of glucose and glutamine versus a hypothetical metabolic pathway for Diethyl oxalate-¹³C₂. This theoretical model is proposed to facilitate the exploration of non-canonical metabolic pathways and to provide a framework for interpreting any potential labeling from this tracer.
Comparison of ¹³C Tracers for TCA Cycle Analysis
The following sections detail the expected mass isotopomer distributions in key TCA cycle intermediates for [U-¹³C]glucose, [U-¹³C]glutamine, and a theoretical model for Diethyl oxalate-¹³C₂.
[U-¹³C]glucose as a Tracer
Uniformly labeled glucose ([U-¹³C]glucose) is a cornerstone for probing glycolysis and its entry into the TCA cycle. Glycolysis of [U-¹³C]glucose produces fully labeled M+3 pyruvate. Pyruvate dehydrogenase (PDH) converts this to M+2 acetyl-CoA, which then enters the TCA cycle.
Expected Mass Isotopomer Distributions from [U-¹³C]glucose:
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | Low | Low | High | Low | Low | Low | Low |
| α-Ketoglutarate | Low | Low | High | Low | Low | Low | |
| Succinate | Low | Low | High | Low | Low | ||
| Fumarate | Low | Low | High | Low | Low | ||
| Malate | Low | Low | High | Low | Low | ||
| Oxaloacetate | Low | Low | High | Low | Low |
Note: The table represents the initial turn of the TCA cycle. Subsequent turns will lead to more complex labeling patterns.
[U-¹³C]glutamine as a Tracer
[U-¹³C]glutamine is used to trace the anaplerotic entry of glutamine into the TCA cycle. Glutamine is converted to glutamate and then to α-ketoglutarate, which is an intermediate of the TCA cycle. [U-¹³C]glutamine will enter the cycle as M+5 α-ketoglutarate.
Expected Mass Isotopomer Distributions from [U-¹³C]glutamine:
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | Low | Low | Low | Low | High | Low | Low |
| α-Ketoglutarate | Low | Low | Low | Low | Low | High | |
| Succinate | Low | Low | Low | Low | High | ||
| Fumarate | Low | Low | Low | Low | High | ||
| Malate | Low | Low | Low | Low | High | ||
| Oxaloacetate | Low | Low | Low | Low | High |
Note: This represents the oxidative metabolism of glutamine. Reductive carboxylation can lead to M+5 citrate.[5][6]
Theoretical Model for Diethyl Oxalate-¹³C₂ as a Tracer
Upon entering the cell, Diethyl oxalate-¹³C₂ is presumed to be hydrolyzed by cellular esterases into two molecules of ethanol and one molecule of ¹³C₂-oxalate. For ¹³C₂-oxalate to label TCA cycle intermediates, it would need to be enzymatically converted to a cycle intermediate. A hypothetical pathway could involve the activation of oxalate to oxalyl-CoA, which could then potentially be converted to other intermediates. However, it is important to note that physiological concentrations of oxalate have been shown to inhibit pyruvate carboxylase, which could indirectly alter TCA cycle flux.[7]
Given that oxalate is a two-carbon molecule, if it were to enter the TCA cycle, it might do so by condensing with another molecule. A plausible, though speculative, entry point could be the conversion to a molecule that can be carboxylated to form a C4 intermediate. If ¹³C₂-oxalate were to be reductively converted to glyoxylate and then enter the glyoxylate shunt (not typically active in mammals) or be otherwise incorporated, it could lead to labeled TCA cycle intermediates.
Hypothetical Mass Isotopomer Distributions from Diethyl Oxalate-¹³C₂:
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | High | Low | Possible | Low | Low | Low | Low |
| α-Ketoglutarate | High | Low | Possible | Low | Low | Low | |
| Succinate | High | Low | Possible | Low | Low | ||
| Fumarate | High | Low | Possible | Low | Low | ||
| Malate | High | Low | Possible | Low | Low | ||
| Oxaloacetate | High | Low | Possible | Low | Low |
Note: The "Possible" M+2 labeling is highly speculative and would depend on the existence of a currently uncharacterized metabolic pathway for oxalate integration.
Visualizing Metabolic Pathways and Labeling
Caption: Labeling from [U-¹³C]glucose.
Caption: Labeling from [U-¹³C]glutamine.
References
- 1. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Influence of oxalate on the rate of the tricarboxylic acid cycle in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
